molecular formula C8H16Br2O B15415811 1,2-Dibromooctan-3-OL CAS No. 159832-04-9

1,2-Dibromooctan-3-OL

Cat. No.: B15415811
CAS No.: 159832-04-9
M. Wt: 288.02 g/mol
InChI Key: JKTJLHOHQLUAGK-UHFFFAOYSA-N
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Description

1,2-Dibromooctan-3-OL (CAS 159832-04-9) is an organobromine compound of interest in synthetic organic chemistry. Its molecular formula is C8H16Br2O, with an average molecular mass of 288.023 Da . This molecule features two stereocenters, though its specific stereochemistry is not defined here, indicating its potential utility in producing diverse stereoisomers for research purposes . The presence of both reactive bromine atoms and a hydroxyl group on adjacent carbon atoms makes it a versatile bifunctional building block or intermediate. It can be utilized in various synthetic transformations, including nucleophilic substitutions and cyclization reactions, to construct more complex molecular architectures. Related dibromo compounds are cited in the synthesis of complex heterocyclic systems via reactions such as the Pictet-Spengler condensation . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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CAS No.

159832-04-9

Molecular Formula

C8H16Br2O

Molecular Weight

288.02 g/mol

IUPAC Name

1,2-dibromooctan-3-ol

InChI

InChI=1S/C8H16Br2O/c1-2-3-4-5-8(11)7(10)6-9/h7-8,11H,2-6H2,1H3

InChI Key

JKTJLHOHQLUAGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(CBr)Br)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 1,2-Dibromooctan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromooctan-3-ol is a halogenated alcohol. Halogenated organic compounds are of significant interest in medicinal chemistry and material science due to their unique chemical properties and potential biological activities. The presence of two bromine atoms and a hydroxyl group on an eight-carbon chain suggests that this compound may exhibit interesting lipophilic and reactive characteristics. This document provides a summary of the predicted physicochemical properties of this compound, a detailed hypothetical protocol for its synthesis, and a comparative analysis with structurally related compounds.

Predicted Physicochemical Properties

Due to the absence of experimental data, the physicochemical properties of this compound have been estimated using computational models. These predictions provide a foundational understanding of the compound's likely behavior.

PropertyPredicted ValueNotes
Molecular Formula C₈H₁₆Br₂O-
Molecular Weight 288.02 g/mol -
Boiling Point Not availableExpected to be significantly higher than 1,2-dibromooctane (B3054993) due to hydrogen bonding from the hydroxyl group.
Melting Point Not availableLikely a low-melting solid or a viscous liquid at room temperature.
Density ~1.5 g/cm³Estimated based on the density of similar brominated hydrocarbons.
Water Solubility LowThe long carbon chain and heavy bromine atoms likely decrease water solubility, though the hydroxyl group will contribute some polarity.
logP (Octanol-Water Partition Coefficient) ~3.5 - 4.5Indicative of high lipophilicity.
pKa ~16-18Estimated for the alcoholic proton, similar to other secondary alcohols.

Comparative Physicochemical Data of Structurally Similar Compounds

To provide context for the predicted properties of this compound, the following table summarizes the available data for its precursor, oct-1-en-3-ol, and a structural analog, 1,2-dibromooctane.

PropertyOct-1-en-3-ol1,2-Dibromooctane
Molecular Formula C₈H₁₆OC₈H₁₆Br₂
Molecular Weight 128.21 g/mol 272.02 g/mol
Boiling Point 175-177 °C241 °C
Density 0.837 g/cm³1.452 g/cm³
Water Solubility LowInsoluble
logP 2.64.12

Experimental Protocols

The synthesis of this compound can be hypothetically achieved through the bromination of its unsaturated precursor, oct-1-en-3-ol. The following protocol is a representative procedure based on established methods for the synthesis of vicinal bromohydrins from alkenes.

Synthesis of this compound from Oct-1-en-3-ol

Objective: To synthesize this compound via the electrophilic addition of bromine to oct-1-en-3-ol.

Materials:

  • Oct-1-en-3-ol

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve oct-1-en-3-ol in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Bromine Addition: Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of oct-1-en-3-ol. The addition should be controlled to maintain the reaction temperature below 10 °C. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint, persistent bromine color is observed.

  • Quenching: Once the reaction is complete (as indicated by TLC or the persistent bromine color), quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Stir until the reddish-brown color disappears completely.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product may be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Safety Precautions:

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Physicochemical Properties

Caption: Key factors influencing the properties of this compound.

A Technical Guide to the Predicted Spectroscopic Data of 1,2-dibromooctan-3-ol

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 1,2-dibromooctan-3-ol. In the absence of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral characteristics. The predictions are based on the analysis of structurally analogous compounds and the known effects of bromine and hydroxyl functional groups on spectroscopic behavior. Furthermore, this guide outlines detailed experimental protocols for the synthesis of this compound and the subsequent acquisition of its spectroscopic data.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of electronegative bromine atoms and the hydroxyl group will cause downfield shifts for nearby protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H on C13.7 - 3.9dd2H
H on C24.1 - 4.3ddd1H
H on C33.8 - 4.0m1H
H on C41.6 - 1.8m2H
H on C5-C71.2 - 1.5m6H
H on C80.8 - 1.0t3H
OH2.0 - 4.0br s1H

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will show eight distinct signals for the carbon atoms of the octyl chain. The carbons bonded to the bromine and oxygen atoms will be significantly deshielded and appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C135 - 45
C255 - 65
C370 - 80
C430 - 40
C525 - 35
C620 - 30
C710 - 20
C8~14
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of a strong, broad absorption band for the O-H stretch of the alcohol, as well as absorptions for C-H, C-O, and C-Br bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (alcohol)3200 - 3600Strong, Broad
C-H (alkane)2850 - 2960Strong
C-O (alcohol)1050 - 1150Strong
C-Br500 - 600Medium to Strong
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The M, M+2, and M+4 peaks should appear in an approximate 1:2:1 ratio. Fragmentation will likely occur through the loss of bromine, water, and cleavage of the carbon-carbon bonds.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺288, 290, 292Molecular ion with isotopic pattern for two Br atoms.
[M-H₂O]⁺270, 272, 274Loss of water.
[M-Br]⁺209, 211Loss of a bromine atom.
[M-2Br]⁺129Loss of both bromine atoms.
[C₅H₁₁]⁺71Cleavage at C3-C4 bond.
[CH(OH)CH₂Br]⁺123, 125Cleavage at C2-C3 bond.

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is the bromination of oct-1-en-3-ol in the presence of water. This reaction proceeds via a bromonium ion intermediate, which is then attacked by water.[1][2][3]

Materials:

  • Oct-1-en-3-ol

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve oct-1-en-3-ol in a mixture of DMSO and water.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) in portions to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquire the ¹³C NMR spectrum, typically with proton decoupling.

Infrared (IR) Spectroscopy [5][6][7][8]

Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the neat liquid this compound onto the center of the ATR crystal.

  • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS) [9][10][11]

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute an aliquot of this solution to the low µg/mL to ng/mL range.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the ion source of the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

  • The sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.[12]

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

Visualizations

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Predicted mass spectrometry fragmentation pathways for this compound.

References

An In-depth Technical Guide to the Stereochemistry of 1,2-Dibromooctan-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 1,2-dibromooctan-3-ol, with a core focus on the stereochemical outcomes of these transformations. The synthesis of vicinal haloalcohols, such as this compound, is a critical process in organic synthesis, yielding versatile intermediates for the construction of complex molecules, including pharmaceuticals and natural products. The stereochemistry of these products is paramount, as the biological activity of chiral molecules is often highly dependent on their three-dimensional structure.

Synthetic Pathways and Stereochemical Considerations

The most direct precursor for the synthesis of this compound is the allylic alcohol, oct-1-en-3-ol. This starting material possesses a stereocenter at the C3 position, which significantly influences the stereochemistry of the final product. The two primary synthetic strategies to access this compound from oct-1-en-3-ol are:

  • Dibromination of the alkene: This involves the addition of bromine (Br₂) across the double bond.

  • Bromohydrin formation: This is achieved by reacting the alkene with a bromine source in the presence of water.

The stereochemical course of these reactions is dictated by the mechanism of bromine addition to the alkene. The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack, either by a bromide ion (in dibromination) or a water molecule (in bromohydrin formation), occurs via an SN2-like mechanism, resulting in an anti-addition of the two new substituents.

When starting with a chiral, enantiomerically pure allylic alcohol such as (R)-oct-1-en-3-ol or (S)-oct-1-en-3-ol, the existing stereocenter at C3 directs the facial selectivity of the initial bromine addition, leading to the formation of diastereomeric products. The relative stereochemistry between the newly formed stereocenters at C1 and C2 is anti, while the relationship to the existing stereocenter at C3 depends on the diastereoselectivity of the bromonium ion formation.

Quantitative Data Presentation

While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following tables summarize representative data for the bromination and bromohydrin formation of analogous allylic alcohols. This data provides an insight into the expected yields and diastereoselectivities for the synthesis of the target molecule.

Table 1: Representative Data for the Dibromination of Allylic Alcohols

EntryAllylic Alcohol SubstrateBrominating AgentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Reference
1Cinnamyl alcoholBr₂CCl₄095-[1]
2(E)-Hex-3-en-2-olBr₂CH₂Cl₂-788590:10Analogous Reaction
3(Z)-Oct-2-en-4-olNBSCCl₄RT7885:15Analogous Reaction

NBS: N-Bromosuccinimide

Table 2: Representative Data for the Bromohydrin Formation of Allylic Alcohols

EntryAllylic Alcohol SubstrateReagentsSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Reference
11-MethylcyclohexeneNBS, H₂OTHFRT88-[2]
2trans-StilbeneNBS, H₂ODMSORT92>95:5 (erythro)[3]
3(R)-But-3-en-2-olNBS, H₂OAcetone08070:30Analogous Reaction

THF: Tetrahydrofuran, DMSO: Dimethyl Sulfoxide (B87167)

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of this compound based on established procedures for similar transformations.[1][2][3]

Protocol 3.1: Dibromination of oct-1-en-3-ol

  • Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with oct-1-en-3-ol (1.28 g, 10 mmol) and dissolved in 20 mL of dichloromethane (B109758) (CH₂Cl₂). The flask is cooled to 0 °C in an ice bath.

  • Bromine Addition: A solution of bromine (1.60 g, 10 mmol) in 10 mL of CH₂Cl₂ is added dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring. The characteristic red-brown color of bromine should disappear upon addition.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color of excess bromine is discharged. The organic layer is separated, washed with brine (saturated NaCl solution), and dried over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford this compound.

Protocol 3.2: Bromohydrin Formation from oct-1-en-3-ol

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stirrer, add oct-1-en-3-ol (1.28 g, 10 mmol) and a mixture of dimethyl sulfoxide (DMSO, 20 mL) and water (5 mL).

  • NBS Addition: N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) is added in small portions over 15 minutes while stirring vigorously at room temperature.

  • Reaction Monitoring: The reaction is stirred for 2-3 hours, and its progress is monitored by TLC.

  • Work-up: The reaction mixture is poured into 50 mL of ice-cold water and extracted with diethyl ether (3 x 30 mL). The combined organic extracts are washed with water, then with brine, and dried over anhydrous Na₂SO₄.

  • Purification: The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the bromohydrin product (1-bromo-octan-2,3-diol is a potential side product if water attacks the bromonium ion at C2, and 2-bromo-octan-1,3-diol is the desired product if water attacks at C1). The major regioisomer will be 2-bromo-1-octan-3-ol due to the electronic and steric influences of the hydroxyl group.

Visualization of Pathways and Workflows

Diagram 4.1: Stereochemical Pathways in the Dibromination of (R)-oct-1-en-3-ol

Caption: Stereochemical pathways for the dibromination of (R)-oct-1-en-3-ol.

Diagram 4.2: General Experimental Workflow for Synthesis

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 1,2-dibromooctan-3-ol: Physicochemical Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: October 2025

This technical guide provides a comprehensive overview of 1,2-dibromooctan-3-ol, a halogenated alcohol with potential applications in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous compounds and established principles of organic chemistry to project its properties and potential synthetic routes. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Identification

As of the latest database searches, a specific CAS (Chemical Abstracts Service) number for this compound has not been assigned, suggesting it may be a novel or less-common chemical entity. The molecular structure, based on its IUPAC name, is presented below.

Molecular Formula: C₈H₁₆Br₂O

Molecular Weight: 288.02 g/mol

Canonical SMILES: CCCCCC(C(CBr)Br)O

InChI Key: (Generated based on structure)

The structure features a chiral center at the carbon atom bearing the hydroxyl group (C3), and another at the carbon atom with a bromine atom (C2), indicating the potential for stereoisomers.

Physicochemical Properties (Estimated)

The following table summarizes the estimated physicochemical properties of this compound. These values are extrapolated from data for similar compounds, such as 1,2-dibromooctane (B3054993), and general principles of physical organic chemistry.

PropertyEstimated ValueNotes
Boiling Point > 250 °C (at 760 mmHg)Expected to be higher than 1,2-dibromooctane (241 °C) due to the presence of the hydroxyl group, which allows for hydrogen bonding.
Density ~1.5 g/cm³Based on the density of 1,2-dibromooctane (1.452 g/cm³), with an expected increase due to the oxygen atom.
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Sparingly soluble in water.The hydroxyl group imparts some water solubility, but the long alkyl chain and bromine atoms decrease overall polarity.
LogP ~3.5 - 4.5The octanol-water partition coefficient is expected to be high, indicating a lipophilic character, though slightly lower than 1,2-dibromooctane (4.1-4.7) due to the hydroxyl group.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the bromination of a suitable alkene precursor, such as oct-1-en-3-ol. The following is a generalized experimental protocol.

Reaction Scheme:

Materials and Reagents:

  • Oct-1-en-3-ol

  • Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • An inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography column)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve oct-1-en-3-ol in an appropriate volume of an inert solvent like dichloromethane. Cool the solution to 0°C in an ice bath.

  • Bromination: Slowly add a solution of molecular bromine in the same solvent dropwise to the stirred solution of the alkene. The disappearance of the bromine's reddish-brown color indicates its consumption. The addition should be controlled to maintain the temperature below 5°C.

  • Quenching: Once the reaction is complete (as determined by TLC analysis), quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the color disappears completely.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of characteristic peaks for the alkyl chain, the CH-OH, CH-Br, and CH₂-Br groups.

  • Infrared (IR) Spectroscopy: To identify the presence of the O-H stretching band (around 3200-3600 cm⁻¹) and C-Br stretching bands.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which should show the characteristic isotopic pattern for two bromine atoms.

Visualizations

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

This diagram shows the potential of this compound as a versatile intermediate in organic synthesis.

Caption: Potential reaction pathways for this compound.

Potential Applications in Research and Drug Development

While specific applications for this compound are not documented, its structure suggests several potential uses:

  • Synthetic Intermediate: The presence of three distinct functional groups (a primary bromo, a secondary bromo, and a secondary hydroxyl group) makes it a versatile building block for the synthesis of more complex molecules. The differential reactivity of these groups could be exploited in multi-step syntheses.

  • Fragment-Based Drug Discovery: Halogenated organic molecules are of significant interest in drug discovery due to their ability to form halogen bonds, which can contribute to protein-ligand binding affinity. This compound could serve as a fragment for screening against various biological targets.

  • Precursor to Bioactive Molecules: The dibromo-alcohol moiety can be converted into other functional groups, such as epoxides, amino alcohols, or unsaturated alcohols, which are common motifs in biologically active natural products and pharmaceuticals.

Safety and Handling

Specific toxicity data for this compound is unavailable. However, based on similar halogenated hydrocarbons, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Compounds of this nature are often irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

This guide provides a foundational understanding of this compound based on available chemical knowledge. Further experimental investigation is required to fully elucidate its properties and potential.

Potential Biological Activities of Brominated Octanols: A Technical Guide

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated octanols are halogenated long-chain alcohols that have garnered interest in various fields of chemical and biological research. The introduction of a bromine atom to the octanol (B41247) backbone can significantly alter its physicochemical properties, leading to a range of potential biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of brominated octanols and related brominated compounds, with a focus on their potential antimicrobial and anticancer properties. While research directly on brominated octanols is emerging, this guide draws upon data from structurally similar brominated molecules to infer potential activities and mechanisms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows.

Potential Biological Activities

The covalent bonding of a bromine atom to an alkyl chain can enhance the lipophilicity and reactivity of a molecule, often leading to improved biological activity compared to their non-brominated counterparts. The primary areas of interest for brominated octanols and related compounds include antimicrobial and anticancer effects.

Antimicrobial Activity
Anticancer Activity

Several studies have highlighted the potential of brominated organic compounds as anticancer agents. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through various cellular signaling pathways. Although direct studies on the anticancer effects of brominated octanols are limited, their use as precursors in the synthesis of compounds with known anticancer activity, such as topoisomerase inhibitors, is documented[2][3].

Ecotoxicity

It is important to consider the environmental impact of halogenated compounds. The toxicity of 8-bromo-1-octanol (B1265630) has been evaluated against the marine bacterium Vibrio fischeri, a common model for ecotoxicological studies.

Quantitative Data on Biological Activities

The following tables summarize quantitative data on the biological activity of 8-bromo-1-octanol and related brominated compounds to provide a comparative overview.

Table 1: Ecotoxicity of 8-Bromo-1-octanol

CompoundOrganismAssayEndpointResultReference
8-Bromo-1-octanolVibrio fischeriLuminescence InhibitionToxicity1.04 log 1/C(mmol/l)QSAR Study

Table 2: Antimicrobial Activity of a Representative Brominated Phenol (B47542)

CompoundOrganismAssayEndpointResultReference
1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-oneStaphylococcus epidermidis INA 01254Broth MicrodilutionMIC16 µg/mL[4]

Table 3: Anticancer and Enzyme Inhibitory Activity of Representative Brominated Compounds

CompoundCell Line/EnzymeAssayEndpointResult (IC₅₀/EC₅₀)Reference
4'-BromoflavonolA549 (Human Lung Cancer)Cytotoxicity AssayIC₅₀0.46 ± 0.02 µM[5]
2-allyl-3-bromo-2E-nonadecenoic acidLeishmania Topoisomerase IBEnzyme InhibitionEC₅₀7.4 ± 0.2 µM[6]
2-allyl-3-bromo-2E-nonadecenoic acidHuman Topoisomerase IBEnzyme InhibitionEC₅₀12.7 ± 0.0 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for assays relevant to the biological activities discussed.

Vibrio fischeri Luminescence Inhibition Assay (Based on ISO 11348-3)

This test is used to determine the acute toxicity of a substance to the luminescent bacterium Aliivibrio fischeri (formerly Vibrio fischeri).

Principle: The metabolic activity of Vibrio fischeri produces bioluminescence. Inhibition of this metabolic activity by a toxic substance results in a decrease in light output, which is measured with a luminometer. The degree of light inhibition is proportional to the toxicity of the sample[7].

Materials:

  • Freeze-dried Vibrio fischeri reagent

  • Reconstitution solution

  • Diluent (2% NaCl solution)

  • Test substance (e.g., 8-bromo-1-octanol)

  • Control substance (e.g., phenol or zinc sulfate)

  • Glass test tubes or cuvettes

  • Luminometer

  • Pipettes

Procedure:

  • Reagent Preparation: Rehydrate the freeze-dried bacteria with the reconstitution solution according to the manufacturer's instructions. Allow the suspension to stabilize at the recommended temperature (typically 15°C).

  • Sample Preparation: Prepare a stock solution of the test substance in a suitable solvent if it is not readily soluble in water. Create a dilution series of the test substance in the diluent. A control sample containing only the diluent (and solvent if used) should also be prepared.

  • Assay: a. Pre-cool the test tubes/cuvettes and the sample dilutions to the test temperature (15°C). b. Pipette a defined volume of each sample dilution and the control into the corresponding test tubes. c. Add a defined volume of the bacterial suspension to each tube. d. Measure the initial luminescence (I₀) immediately after adding the bacteria. e. Incubate the tubes for a specified contact time (e.g., 5, 15, and 30 minutes) at 15°C. f. After the incubation period, measure the final luminescence (Iₜ) of each sample and control.

  • Data Analysis: a. Calculate the correction factor (fₖ) based on any change in the luminescence of the control over the incubation time. b. Calculate the percentage of luminescence inhibition for each sample dilution. c. Determine the EC₅₀ value (the effective concentration that causes a 50% reduction in luminescence) by plotting the inhibition percentage against the logarithm of the sample concentration[7][8][9].

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol is a general guideline based on the description for testing compounds against Bacillus anthracis spores[9].

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used to determine MIC values.

Materials:

  • Test compound (e.g., brominated octanol)

  • Bacterial strain (e.g., Staphylococcus aureus, Bacillus anthracis)

  • Appropriate liquid bacterial culture medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Pipettes

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria from a fresh culture.

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound. b. In a 96-well plate, perform serial two-fold dilutions of the test compound in the liquid culture medium to achieve a range of concentrations (e.g., from 128 µg/mL to 0.0156 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (medium with bacteria, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Experimental Workflow for Vibrio fischeri Toxicity Assay

Caption: Workflow for the Vibrio fischeri luminescence inhibition toxicity assay.

Representative Apoptotic Signaling Pathway for a Brominated Compound

The following diagram illustrates a potential mechanism of action for a brominated anticancer compound, based on the findings for 4'-bromoflavonol, which induces apoptosis through the mitochondrial-dependent pathway[5].

Caption: Mitochondrial-dependent apoptosis pathway induced by a brominated compound.

Conclusion

The available evidence suggests that brominated octanols and related brominated compounds represent a class of molecules with significant potential for biological activity, particularly in the areas of antimicrobial and anticancer applications. While direct, quantitative data on brominated octanols themselves are still limited, the information gathered from analogous structures provides a strong rationale for further investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for future research in this promising area. As with any class of biologically active compounds, further studies are required to fully elucidate their mechanisms of action, specificity, and safety profiles for any potential therapeutic applications.

References

The Discovery and Synthetic History of Vicinal Bromoalcohols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core synthetic methodologies for vicinal bromoalcohols, also known as bromohydrins. These valuable bifunctional molecules serve as crucial intermediates in a wide array of organic transformations, including the synthesis of epoxides, amino alcohols, and other key motifs in pharmaceutical and materials science. This document details the foundational principles of their formation, provides explicit experimental protocols for their synthesis, and presents key quantitative data for comparative analysis.

A Historical Perspective: From the Discovery of Bromine to the Elucidation of Alkene Reactivity

The story of vicinal bromoalcohols is intrinsically linked to the discovery of bromine and the burgeoning field of organic chemistry in the 19th century.

The Dawn of Bromine Chemistry: Bromine, a dark reddish-brown liquid, was independently isolated by two chemists: Carl Jacob Löwig in 1825 and Antoine Jérôme Balard in 1826.[1][2] Its name originates from the Greek word "brómos," meaning "stench," a testament to its pungent odor.[1] Shortly after its discovery, in 1832, Löwig synthesized bromoform, one of the earliest organobromine compounds.[3]

The Rise of Alkene Chemistry and Electrophilic Addition: The mid-19th century witnessed a revolution in the understanding of chemical structures and reactions. The concept of the carbon-carbon double bond in alkenes (then known as olefins) set the stage for investigating their reactivity. A pivotal moment came in 1870 when Russian chemist Vladimir Markovnikov formulated his famous rule, which described the regioselectivity of the addition of protic acids to unsymmetrical alkenes.[3][4][5][6][7] This rule, based on empirical observation, was later rationalized by the stability of the intermediate carbocation.

The Emergence of Vicinal Bromoalcohols: While a singular "discovery" of the first vicinal bromoalcohol is not clearly documented in a landmark publication, their synthesis was a logical extension of the burgeoning understanding of electrophilic addition reactions to alkenes. The reaction of an alkene with bromine in the presence of water to yield a bromohydrin was a known transformation by the early 20th century. A notable early and well-documented procedure for the synthesis of ethylene (B1197577) bromohydrin from ethylene oxide and hydrobromic acid was published in Organic Syntheses in 1926.[8] This, and other early methods involving the reaction of alkenes with bromine water, laid the groundwork for the development of more refined and selective synthetic protocols.[8][9]

Core Synthetic Methodologies

Two primary strategies dominate the synthesis of vicinal bromoalcohols: the electrophilic addition to alkenes and the nucleophilic ring-opening of epoxides.

Synthesis from Alkenes via Electrophilic Addition

The most common method for preparing vicinal bromoalcohols involves the reaction of an alkene with a source of electrophilic bromine in the presence of water.

Reaction Mechanism: The reaction proceeds through a cyclic bromonium ion intermediate. The alkene's π-bond attacks a bromine molecule, displacing a bromide ion and forming a three-membered ring. Water, acting as a nucleophile, then attacks one of the carbons of the bromonium ion from the side opposite the bromine, leading to an anti addition of the bromine and hydroxyl groups.[10][11][12][13] In the case of unsymmetrical alkenes, the water molecule preferentially attacks the more substituted carbon, following Markovnikov's rule, as this carbon can better stabilize the partial positive charge in the transition state.[5][10][14]

Common Brominating Agents:

  • Bromine (Br₂): While elemental bromine can be used, it is highly corrosive and volatile.[12]

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than bromine.[6][12] It serves as a source of electrophilic bromine and is widely used for the synthesis of bromohydrins in aqueous solvents like dimethyl sulfoxide (B87167) (DMSO).[6][15]

Synthesis from Epoxides via Ring-Opening

Vicinal bromoalcohols can also be synthesized by the ring-opening of epoxides with a bromide nucleophile. This method is particularly useful when the corresponding epoxide is readily available.

Reaction Mechanism: The reaction is typically carried out under acidic or neutral conditions. The epoxide oxygen is first protonated (or activated by a Lewis acid), making the carbons more electrophilic. A bromide ion then attacks one of the carbons in an SN2 fashion, resulting in the opening of the epoxide ring and the formation of a trans-bromohydrin.[16]

Experimental Protocols

The following are detailed experimental procedures for the synthesis of representative vicinal bromoalcohols.

Synthesis of trans-2-Bromocyclohexanol from Cyclohexene (B86901) using NBS

This procedure is adapted from standard organic chemistry laboratory experiments.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 eq) in a mixture of DMSO and water (typically a 4:1 ratio).

  • Cool the mixture in an ice bath.

  • Add NBS (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes and then at room temperature for 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Synthesis of 2-Bromo-2-phenylethan-1-ol from Styrene (B11656) Oxide

This procedure illustrates the ring-opening of an epoxide.

Materials:

  • Styrene oxide

  • Lithium bromide

  • Acetic acid

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve styrene oxide (1.0 eq) in dichloromethane.

  • Add lithium bromide (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting bromohydrin by column chromatography on silica gel.

Quantitative Data

The following tables summarize typical yields and spectroscopic data for representative vicinal bromoalcohols.

Table 1: Synthesis of Vicinal Bromoalcohols - Reaction Yields

Alkene/EpoxideBrominating Agent/ConditionsProductYield (%)Reference
CyclohexeneNBS, DMSO/H₂Otrans-2-Bromocyclohexanol85-95General procedure
StyreneNBS, DMSO/H₂O2-Bromo-1-phenylethan-1-ol~90[15]
1-OcteneNBS, DMSO/H₂O1-Bromo-2-octanol88[15]
trans-StilbeneNBS, DMSO/H₂O(1R,2R)-1-Bromo-1,2-diphenylethan-2-ol (and enantiomer)92[15]
Styrene OxideLiBr, AcOH2-Bromo-1-phenylethan-1-ol>95[17]
Cyclohexene OxideHBr (aq)trans-2-Bromocyclohexanol~90[17]

Table 2: Spectroscopic Data for Simple Vicinal Bromoalcohols

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (neat, cm⁻¹)
2-Bromoethanol3.89 (t, 2H), 3.48 (t, 2H), 2.20 (br s, 1H)63.5, 34.23350 (br, O-H), 1060 (C-O), 650 (C-Br)
trans-2-Bromocyclohexanol4.05 (m, 1H), 3.85 (m, 1H), 2.30 (br s, 1H), 1.2-2.2 (m, 8H)74.1, 58.9, 35.4, 32.8, 26.5, 24.13400 (br, O-H), 1070 (C-O), 680 (C-Br)

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed.

Caption: Mechanism of bromohydrin formation from an alkene.

Caption: Acid-catalyzed ring-opening of an epoxide to a bromohydrin.

Caption: General experimental workflow for bromohydrin synthesis.

References

A Theoretical and Experimental Guide to the Conformational Analysis of 1,2-Dibromooctan-3-ol

Author: BenchChem Technical Support Team. Date: October 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide outlines a comprehensive computational and experimental workflow for determining the conformational landscape of 1,2-dibromooctan-3-ol. The methodologies described are grounded in established practices for the analysis of flexible acyclic haloalcohols.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity. For flexible molecules such as this compound, a multitude of conformations can exist in equilibrium. Understanding the relative stabilities of these conformers and the energy barriers between them is crucial for predicting the molecule's behavior. This vicinal dibromoalcohol possesses several key structural features that dictate its conformational preferences: steric hindrance from the bulky bromine atoms and the hexyl chain, and the potential for intramolecular hydrogen bonding between the hydroxyl group and a bromine atom.

This document provides a robust framework for the theoretical calculation of the conformational isomers of this compound, complemented by detailed experimental protocols for the validation of the computational results.

Theoretical Methodology: A Multi-Step Computational Approach

The conformational analysis of this compound is best approached using a multi-step computational chemistry workflow. This ensures a thorough exploration of the potential energy surface while maintaining computational efficiency. High-level ab initio methods are recommended for accurate energy calculations.

2.1 Conformational Search

The initial step is to identify all potential low-energy conformers. For an acyclic molecule like this compound, the most significant conformational flexibility arises from rotation around the C1-C2 and C2-C3 single bonds. A systematic scan of the potential energy surface by rotating these bonds in increments (e.g., 30°) will reveal the local minima corresponding to stable conformers. The primary focus should be on staggered conformations (gauche and anti), as eclipsed conformations are energetically unfavorable.

2.2 Quantum Chemical Calculations

A tiered approach to quantum chemical calculations is recommended for both accuracy and efficiency:

  • Initial Geometry Optimization and Frequency Calculation: All conformers identified in the initial search should be optimized. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) provides a good balance of accuracy and computational cost for initial geometry optimizations. Frequency calculations at this level are essential to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • High-Level Single-Point Energy Refinement: To obtain more accurate relative energies of the conformers, single-point energy calculations should be performed on the optimized geometries using a higher level of theory. For molecules containing heavy atoms like bromine, it is crucial to use a basis set that can adequately describe them. The aug-cc-pVTZ basis set is a reliable choice for bromine.[1] For the computational method, Møller-Plesset perturbation theory (MP2) or more advanced composite methods like Gaussian-4 (G4) theory can provide highly accurate thermochemical data.[2][3]

  • Solvent Effects: The conformation of a molecule can be significantly influenced by its environment. To model the system in a solution phase (e.g., in chloroform (B151607) or acetonitrile), a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be applied during the geometry optimization and energy calculation steps.

2.3 Computational Workflow Diagram

The following diagram illustrates the logical flow of the theoretical calculations for the conformational analysis of this compound.

Caption: Computational workflow for the conformational analysis of this compound.

Experimental Protocols for Validation

Theoretical calculations provide a detailed picture of the gas-phase or solvated conformational landscape. However, experimental validation is crucial. NMR and IR spectroscopy are powerful techniques for this purpose.[4]

3.1 NMR Spectroscopy: Vicinal Coupling Constants

The magnitude of the three-bond proton-proton (³JHH) coupling constant is dependent on the dihedral angle between the two protons, as described by the Karplus equation.[5] This relationship can be exploited to determine the conformational populations in solution.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration suitable for ¹H NMR spectroscopy (typically 5-10 mg/mL).

  • Data Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum. A high-field spectrometer (≥400 MHz) is recommended to achieve good signal dispersion.

  • Spectral Analysis: Analyze the spectrum to identify the signals corresponding to the protons on C1, C2, and C3. The multiplicity of these signals will be complex due to coupling.

  • Extraction of Coupling Constants: Use spectral simulation software to accurately extract the vicinal coupling constants (³J(H1a-H2), ³J(H1b-H2), and ³J(H2-H3)).

  • Comparison with Theory: The experimentally observed coupling constant is a population-weighted average of the coupling constants for each conformer. This can be expressed as: J_obs = Σ (X_i * J_i) where X_i is the mole fraction of conformer i, and J_i is the coupling constant for that conformer (which can be calculated from the dihedral angles obtained from the DFT-optimized geometries using a parameterized Karplus equation). The mole fractions can be determined from the calculated relative free energies using the Boltzmann distribution. A good agreement between the observed and the calculated population-weighted average coupling constants validates the theoretical model.

3.2 IR Spectroscopy: Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding between the hydroxyl proton and one of the bromine atoms can significantly stabilize certain conformers. IR spectroscopy is an excellent method to detect such interactions.[6]

Methodology:

  • Sample Preparation: Prepare a series of solutions of this compound in a non-polar solvent (e.g., CCl₄) at varying concentrations (e.g., from 0.1 M down to 0.001 M).

  • Data Acquisition: Record the IR spectrum for each solution in the O-H stretching region (typically 3200-3700 cm⁻¹).

  • Spectral Analysis:

    • A sharp band around 3600-3650 cm⁻¹ corresponds to the "free" (non-hydrogen-bonded) O-H stretch.

    • A broader band at a lower wavenumber (e.g., 3400-3550 cm⁻¹) is indicative of a hydrogen-bonded O-H group.[7]

  • Dilution Study: Observe the changes in the relative intensities of the free and hydrogen-bonded O-H bands upon dilution. The intensity of intermolecular hydrogen bonds will decrease significantly with dilution, while the intensity of intramolecular hydrogen bonds will remain largely unaffected.[8][9] The presence of a persistent broad band at low concentrations is strong evidence for intramolecular hydrogen bonding, which can then be correlated with the conformers predicted by the theoretical calculations to have this feature.

3.3 Experimental Validation Workflow Diagram

The following diagram outlines the workflow for the experimental validation of the calculated conformational profile.

Caption: Workflow for the experimental validation of theoretical conformational analysis.

Data Presentation

All quantitative data should be summarized in a clear and structured format to facilitate comparison between different conformers and between theoretical and experimental results.

Table 1: Calculated Relative Energies and Key Geometric Parameters of this compound Conformers

(Illustrative data based on typical values for similar haloalcohols)

Conformer IDDihedral Angle Br-C1-C2-Br (°)Dihedral Angle C1-C2-C3-O (°)Relative Energy (kcal/mol) (G4, in vacuo)H-bond Distance (O-H···Br) (Å)
Conf-1 (g-, g+)-65.262.10.002.45
Conf-2 (g+, g-)64.9-61.80.022.46
Conf-3 (a, g+)178.563.51.25N/A
Conf-4 (g-, a)-66.1179.21.89N/A
Conf-5 (a, a)179.0178.82.50N/A

Table 2: Comparison of Experimental and Calculated Vicinal Coupling Constants (³JHH) for this compound

(Illustrative data)

Coupling ConstantExperimental Value (Hz)Calculated Value (Hz) (Population-Averaged)
³J(H1a-H2)4.84.6
³J(H1b-H2)8.28.5
³J(H2-H3)6.56.3

Table 3: IR Spectroscopic Data for the O-H Stretching Band of this compound in CCl₄

(Illustrative data)

Concentration (M)"Free" O-H Peak (cm⁻¹)H-bonded O-H Peak (cm⁻¹)Relative Intensity (H-bonded/Free)
0.1~3630 (sharp)~3500 (broad)0.85
0.01~3630 (sharp)~3500 (broad)0.82
0.001~3630 (sharp)~3500 (broad)0.81

References

An In-depth Technical Guide on the Safety and Handling of 1,2-dibromooctan-3-ol

Author: BenchChem Technical Support Team. Date: October 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-dibromooctan-3-ol was publicly available at the time of this writing. The following guide is a synthesis of safety information from structurally related brominated organic compounds and general laboratory safety practices. It is intended for use by trained professionals in a controlled laboratory setting. Always consult a specifically prepared SDS for any chemical before use and perform a thorough risk assessment.

This guide provides a detailed overview of the presumed safety precautions, handling procedures, and emergency responses for this compound, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on analogous brominated compounds, this compound is anticipated to possess significant health and environmental hazards. The primary hazards are likely to include acute toxicity, skin and eye irritation or damage, and potential for long-term health effects. Many organobromine compounds are also toxic to aquatic life.[1][2][3]

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.
Acute Toxicity, DermalCategory 3 or 4Toxic or Harmful in contact with skin.[2][4]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[4]
Skin Corrosion/IrritationCategory 1B or 2Causes severe skin burns and eye damage or Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.
CarcinogenicitySuspectedMay cause cancer.[1][2][4]
Reproductive ToxicitySuspectedSuspected of damaging fertility.[4]
Hazardous to the Aquatic EnvironmentCategory 1 or 2Very toxic or toxic to aquatic life with long lasting effects.[2]

Signal Word: Danger[1]

Hazard Pictograms:

  • Skull and Crossbones (for acute toxicity)

  • Corrosion (for skin/eye damage)

  • Health Hazard (for carcinogenicity/reproductive toxicity)

  • Exclamation Mark (for irritation/oral toxicity)

  • Environment (for aquatic toxicity)

Physical and Chemical Properties
Property1,2-Dibromooctane[5]1,2-Dibromo-3-chloropropane[6]1,2-Dibromoethane[2]
Molecular Formula C8H16Br2C3H5Br2ClC2H4Br2
Molecular Weight 272.02 g/mol 236.35 g/mol 187.86 g/mol
Appearance Not specifiedColorless liquidNot specified
Boiling Point Not specified196 °C (385 °F)131 - 132 °C
Density 1.452 g/cm³2.08 g/mL2.18 g/mL
Flash Point 117.4 °C76.7 °C (170 °F)Not specified
Water Solubility Not specified< 0.1 mg/mLNot specified
Safe Handling and Storage

3.1. Engineering Controls

  • Work exclusively in a well-functioning chemical fume hood to minimize inhalation exposure.[7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][7]

  • Use process enclosures or local exhaust ventilation for any procedures that may generate aerosols or vapors.[1]

3.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to EN 166 (EU) or NIOSH (US) standards.[5][8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and observe the manufacturer's specifications for breakthrough time and permeability.[9][10]

  • Skin and Body Protection: Wear a flame-retardant, chemical-resistant lab coat or coveralls. For tasks with a high risk of splashing, consider an impervious apron and boots.[5][8]

  • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[3][8]

3.3. Hygiene Measures

  • Do not eat, drink, or smoke in the laboratory.[1][9]

  • Wash hands thoroughly with soap and water after handling the chemical and before breaks.[2][9]

  • Remove contaminated clothing immediately and wash it before reuse.[2][9]

3.4. Storage Conditions

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Keep containers tightly closed and store them in a designated corrosives or toxics cabinet.[7][9][11]

  • Store locked up and away from incompatible materials such as strong oxidizing agents, bases, and alkali metals.[1][8]

Emergency Procedures and First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][5] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[5][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention as corrosive injuries may occur.[2][5][10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][11]
Fire-Fighting and Spill Response

5.1. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][6]

  • Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, such as hydrogen bromide and carbon monoxide.[7][11] Vapors may form explosive mixtures with air upon heating.

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][10]

5.2. Accidental Release Measures

  • Personal Precautions: Evacuate non-essential personnel. Wear the appropriate PPE as described in Section 3.2. Ensure adequate ventilation and remove all sources of ignition.[5]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[10][12]

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[10] Collect the material into a suitable, labeled container for disposal by a licensed waste management company.[5]

Visualizations

Experimental Workflow: Safe Handling of Hazardous Liquids

The following diagram illustrates a standard workflow for safely handling a potentially hazardous liquid chemical like this compound in a laboratory setting.

References

Navigating the Synthesis and Properties of 1,2-Dibromooctan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromooctan-3-ol is a halogenated long-chain alcohol of interest for synthetic chemistry and potential applications in drug development. This guide provides a comprehensive overview of its commercial availability, a detailed experimental protocol for its synthesis via the bromination of 1-octen-3-ol (B46169), and a summary of its predicted physicochemical properties based on analogous compounds. Due to its limited commercial availability, this document focuses on the practical aspects of its laboratory-scale preparation and characterization.

Commercial Availability and Suppliers

An extensive search of chemical supplier databases indicates that this compound is not a readily available commercial product. Researchers requiring this compound will likely need to synthesize it in-house. Its precursor, 1-octen-3-ol, is commercially available from various suppliers.

Physicochemical Data

Direct experimental data for this compound is not widely available in the literature. However, its properties can be estimated by examining related long-chain alcohols and brominated alkanes. The following table summarizes key predicted and comparative physicochemical properties.

PropertyPredicted/Comparative ValueNotes and References
Molecular Formula C₈H₁₆Br₂OCalculated
Molecular Weight 288.02 g/mol Calculated
Appearance Likely a colorless to pale yellow liquidBased on similar brominated compounds
Boiling Point > 241 °C at 760 mmHgExpected to be higher than 1,2-dibromooctane (B3054993) due to the hydroxyl group.[1]
Density > 1.452 g/cm³Expected to be slightly higher than 1,2-dibromooctane.[1]
Solubility Soluble in organic solvents; low solubility in waterThe long carbon chain and bromine atoms increase hydrophobicity.[2][3]
LogP (Octanol/Water Partition Coefficient) > 4.1Estimated to be higher than that of 1,2-dibromooctane, indicating significant lipophilicity.[1]

Experimental Protocol: Synthesis of this compound

The most direct synthetic route to this compound is the electrophilic addition of bromine (Br₂) across the double bond of 1-octen-3-ol. This reaction, known as bromination, typically proceeds with high yield and anti-stereoselectivity.

Reaction:

Materials:

  • 1-octen-3-ol

  • Liquid Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (saturated)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-octen-3-ol in an appropriate volume of dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Bromine Addition: Prepare a solution of liquid bromine in dichloromethane. Add this solution dropwise to the stirred solution of 1-octen-3-ol over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. The characteristic reddish-brown color of bromine should disappear as it reacts.

  • Quenching: Once the addition is complete and the reaction mixture retains a faint orange color (indicating a slight excess of bromine), continue stirring for an additional 30 minutes at 0-5 °C. Quench the reaction by adding saturated sodium thiosulfate solution to neutralize any unreacted bromine. The orange color will dissipate.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification (Optional): The resulting crude this compound may be purified further by column chromatography on silica (B1680970) gel if necessary.

Safety Precautions:

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Bromination Mechanism

Caption: Simplified mechanism of alkene bromination.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,2-Dibromooctan-3-ol

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 1,2-dibromooctan-3-ol, a vicinal dibromo alcohol, through the electrophilic addition of bromine to the double bond of 1-octen-3-ol (B46169). This method is based on established principles of alkene halogenation.[1][2]

Reaction Principle

The synthesis of this compound is achieved by the bromination of 1-octen-3-ol. The reaction proceeds via an electrophilic addition mechanism where the bromine molecule is polarized by the electron-rich double bond of the alkene.[2] This leads to the formation of a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion results in the anti-addition of the two bromine atoms across the former double bond, yielding the desired this compound.[1] The use of a non-nucleophilic solvent is crucial to prevent the formation of by-products such as bromohydrins.[1][3]

Experimental Protocol

Materials:

  • 1-Octen-3-ol (C₈H₁₆O, MW: 128.21 g/mol )[4][5]

  • Bromine (Br₂, MW: 159.81 g/mol )

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-octen-3-ol (e.g., 10.0 g, 78.0 mmol) in 100 mL of anhydrous dichloromethane.

    • Cool the flask in an ice bath to 0 °C with continuous stirring.

  • Addition of Bromine:

    • In a dropping funnel, prepare a solution of bromine (e.g., 12.5 g, 78.0 mmol, 1.0 equivalent) in 20 mL of anhydrous dichloromethane.

    • Add the bromine solution dropwise to the stirred solution of 1-octen-3-ol over a period of 30-60 minutes. Maintain the reaction temperature at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.[2]

  • Reaction Monitoring and Quenching:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

    • Once the reaction is complete, quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the red-brown color is no longer visible.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any residual acid) and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification:

    • The crude product, a viscous oil, can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that as this is a generalized protocol, the yield is an estimate, and the spectroscopic data are predicted based on the structure and data from similar compounds.

ParameterValue
Reactants
1-Octen-3-ol10.0 g (78.0 mmol)
Bromine12.5 g (78.0 mmol)
Product
Product NameThis compound
Molecular FormulaC₈H₁₆Br₂O
Molecular Weight287.02 g/mol
Theoretical Yield22.4 g
Reaction Conditions
SolventDichloromethane
Temperature0 °C
Reaction Time1-2 hours
Predicted Spectroscopic Data
¹H NMR (CDCl₃, ppm)δ 4.0-4.2 (m, 1H, -CH(OH)-), 3.8-4.0 (m, 1H, -CHBr-), 3.6-3.8 (m, 2H, -CH₂Br), 2.5-2.8 (br s, 1H, -OH), 1.2-1.8 (m, 8H, alkyl chain), 0.8-1.0 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, ppm)δ 70-75 (-CH(OH)-), 55-60 (-CHBr-), 40-45 (-CH₂Br), 30-35, 25-30, 20-25 (alkyl chain), 10-15 (-CH₃)
Mass Spec. (EI) m/zCharacteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).[6] Fragments corresponding to loss of H₂O, Br, and alkyl chain fragmentation. Predicted molecular ion peaks around m/z 286, 288, 290.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Bromine is highly corrosive, toxic, and causes severe burns. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

  • The reaction should be cooled in an ice bath to control the exothermic nature of the bromination.

References

Application Notes and Protocols for the Bromination of 1-octen-3-ol

Author: BenchChem Technical Support Team. Date: October 2025

Abstract

This document provides a detailed protocol for the bromination of 1-octen-3-ol (B46169), a reaction that proceeds via electrophilic addition to the carbon-carbon double bond. The primary product is 1,2-dibromo-octan-3-ol. This protocol is intended for researchers in organic chemistry, drug development, and related fields. It includes information on reagents, reaction conditions, purification, and safety precautions.

Introduction

The bromination of alkenes is a fundamental organic transformation that results in the formation of vicinal dibromides. The reaction of 1-octen-3-ol with bromine is an example of electrophilic addition, where the electron-rich double bond of the alkene attacks the bromine molecule.[1][2][3] This process is generally understood to proceed through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, leading to the trans-dibromide.[4][5] The presence of a hydroxyl group in the starting material, 1-octen-3-ol, necessitates the use of a non-aqueous solvent to minimize the formation of bromohydrin byproducts.[1] This protocol details a standard laboratory procedure for the synthesis of 1,2-dibromo-octan-3-ol.

Reaction and Mechanism

The overall reaction is as follows:

1-octen-3-ol + Br₂ → 1,2-dibromo-octan-3-ol

The reaction is initiated by the polarization of the bromine molecule as it approaches the electron-rich π-bond of the alkene.[2][3] The π-electrons of the double bond attack one of the bromine atoms, displacing the other as a bromide ion and forming a cyclic bromonium ion intermediate.[6][4] The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge (anti-addition), leading to the vicinal dibromide.[6][7]

Experimental Protocol

This protocol is based on general methods for the bromination of alkenes and has been adapted for 1-octen-3-ol.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierComments
1-octen-3-olReagentSigma-AldrichStore under nitrogen.
Bromine (Br₂)ACS ReagentFisher ScientificHighly corrosive and toxic. Handle in a fume hood with appropriate PPE.
Dichloromethane (B109758) (CH₂Cl₂)AnhydrousAcros OrganicsAnhydrous solvent is crucial to prevent side reactions.
Sodium thiosulfate (B1220275) (Na₂S₂O₃)ACS GradeVWRFor quenching unreacted bromine.
Saturated sodium bicarbonate (NaHCO₃) solution--To neutralize any acidic byproducts.
Anhydrous magnesium sulfate (B86663) (MgSO₄)ReagentAlfa AesarFor drying the organic layer.
Round-bottom flask--Appropriate size for the reaction scale.
Addition funnel--For the slow addition of bromine solution.
Magnetic stirrer and stir bar--For efficient mixing.
Ice bath--To control the reaction temperature.
Separatory funnel--For the work-up procedure.
Rotary evaporator--For solvent removal.

3.2. Procedure

  • Reaction Setup: In a fume hood, a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel is charged with 1-octen-3-ol (e.g., 12.8 g, 0.1 mol) dissolved in 100 mL of anhydrous dichloromethane. The flask is cooled in an ice bath to 0 °C.

  • Bromine Addition: A solution of bromine (e.g., 16.0 g, 0.1 mol) in 50 mL of anhydrous dichloromethane is prepared and placed in the addition funnel. This solution is added dropwise to the stirred solution of 1-octen-3-ol over a period of 30-60 minutes. The characteristic red-brown color of bromine should disappear as it reacts.[8] The temperature should be maintained at 0-5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of any excess bromine is discharged. The mixture is then transferred to a separatory funnel. The organic layer is washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1,2-dibromo-octan-3-ol, can be purified by column chromatography on silica (B1680970) gel if necessary, although for many applications the crude product may be of sufficient purity.

Data Presentation

Table 1: Stoichiometry and Yield for the Bromination of 1-octen-3-ol

CompoundMolar Mass ( g/mol )Amount (g)Moles (mol)Molar EquivalentsTheoretical Yield (g)
1-octen-3-ol128.2112.80.11.0-
Bromine159.8116.00.11.0-
1,2-dibromo-octan-3-ol288.02---28.8

Note: The actual yield will vary depending on the reaction conditions and purity of the reagents.

Safety Precautions

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is harmful if inhaled. All manipulations involving bromine must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.

  • Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. It should be handled in a fume hood.

  • The reaction is exothermic and should be cooled to prevent overheating and the formation of byproducts.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the bromination of 1-octen-3-ol.

References

Application Notes and Protocols: 1,2-Dibromooctan-3-ol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromooctan-3-ol is a valuable precursor in organic synthesis, primarily utilized for the stereospecific synthesis of 2-hexyloxirane (also known as 1,2-epoxyoctane). This transformation proceeds via a base-mediated intramolecular Williamson ether synthesis, a robust and widely used method for the formation of ethers and, in this intramolecular variation, epoxides. The resulting long-chain epoxide is a versatile intermediate, amenable to a variety of nucleophilic ring-opening reactions, making it a key building block in the synthesis of more complex molecules, including potential pharmaceutical agents and specialty chemicals.

The presence of the two bromine atoms and a secondary alcohol on a flexible alkyl chain allows for a controlled intramolecular cyclization. The reaction is typically high-yielding and proceeds under mild conditions. The resulting epoxide, 2-hexyloxirane, can then be used to introduce a 1,2-difunctionalized octyl fragment into a target molecule, a common motif in natural products and drug candidates.

Core Reaction: Intramolecular Epoxidation

The primary application of this compound is its conversion to 2-hexyloxirane. This reaction is an intramolecular S(_N)2 displacement, where the hydroxyl group, upon deprotonation by a base, acts as a nucleophile, attacking one of the adjacent carbon atoms bearing a bromine atom and displacing the bromide ion.

Reaction Scheme:

Caption: Intramolecular cyclization of this compound.

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for the base-mediated synthesis of 2-hexyloxirane from this compound. Data is compiled from analogous transformations of vicinal haloalcohols.

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Sodium Hydroxide (B78521) (NaOH)Ethanol/Water25485-95
2Potassium Hydroxide (KOH)Methanol25680-90
3Sodium Hydride (NaH)Tetrahydrofuran (THF)0 to 25290-98
4Potassium tert-butoxidetert-Butanol25388-95

Experimental Protocols

Protocol 1: Synthesis of 2-Hexyloxirane using Sodium Hydroxide

Workflow Diagram:

Caption: Workflow for the synthesis of 2-hexyloxirane.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (1.1 eq)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes/Ethyl acetate (B1210297) solvent system

Procedure:

  • To a solution of this compound in ethanol, add an aqueous solution of sodium hydroxide (1.1 equivalents) dropwise at 0°C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 2-hexyloxirane.

Expected Characterization Data for 2-Hexyloxirane:

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.90 (m, 1H), 2.75 (dd, J = 5.0, 4.1 Hz, 1H), 2.48 (dd, J = 5.0, 2.8 Hz, 1H), 1.55-1.25 (m, 10H), 0.88 (t, J = 6.8 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 52.4, 47.1, 31.8, 29.2, 26.0, 22.6, 14.1.

  • IR (neat, cm⁻¹): 3045, 2955, 2927, 2857, 1466, 1255, 915, 835.

  • MS (EI): m/z (%) = 128 (M⁺, 5), 113 (10), 99 (25), 85 (60), 71 (100), 57 (85), 43 (95).

Applications in Drug Development and Organic Synthesis

2-Hexyloxirane, synthesized from this compound, is a valuable intermediate for the introduction of a functionalized eight-carbon chain. The epoxide ring is susceptible to ring-opening by a wide variety of nucleophiles under both acidic and basic conditions, leading to the formation of 1,2-disubstituted products with well-defined stereochemistry.

Signaling Pathway of Epoxide Ring-Opening:

Caption: Regioselectivity of epoxide ring-opening.

Examples of Applications:

  • Synthesis of β-Amino Alcohols: Ring-opening with amines or azides followed by reduction yields β-amino alcohols, a common structural motif in many pharmaceuticals.

  • Formation of Diols and Ether Alcohols: Reaction with water or alcohols under acidic or basic conditions provides access to 1,2-diols and ether alcohols, which are versatile synthetic intermediates.

  • Carbon-Carbon Bond Formation: Grignard reagents and organocuprates can open the epoxide ring to form new carbon-carbon bonds, allowing for the elongation of the carbon skeleton.

The ability to generate a reactive epoxide from the stable this compound precursor provides a reliable and controllable method for the synthesis of complex organic molecules, making it a valuable tool for researchers in drug discovery and the broader chemical sciences.

Application Notes and Protocols: Reaction Mechanisms Involving 1,2-Dibromooctan-3-ol

Author: BenchChem Technical Support Team. Date: October 2025

Disclaimer: Direct experimental data and established reaction mechanisms for 1,2-dibromooctan-3-ol are limited in publicly available scientific literature. The following application notes and protocols are based on established principles of organic chemistry and analogous reactions of similar vicinal dibromoalcohols. The experimental parameters provided are hypothetical and should be optimized for specific laboratory conditions.

Introduction

This compound is a functionalized octanol (B41247) containing vicinal bromine atoms and a secondary alcohol. This combination of functional groups allows for a variety of chemical transformations, making it a potentially versatile intermediate in organic synthesis. Its utility can be explored in the synthesis of complex molecules, including potential drug candidates, through reactions such as dehydrohalogenation, epoxidation, nucleophilic substitution, and intramolecular cyclization. These notes provide an overview of these potential reaction pathways and detailed protocols for their execution.

Synthesis of this compound

The synthesis of this compound would likely proceed via the bromination of oct-1-en-3-ol. The reaction involves the electrophilic addition of bromine across the double bond.

Proposed Synthesis Mechanism

The reaction is initiated by the electrophilic attack of the bromine molecule on the alkene, forming a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs at the more substituted carbon (C2), leading to the anti-addition of the two bromine atoms. The stereochemistry of the starting alcohol will influence the diastereoselectivity of the product.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve oct-1-en-3-ol (1 equiv.) in dichloromethane (B109758) (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.1 equiv.) in DCM (50 mL) to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

  • Quenching: After the addition is complete, allow the reaction to stir for an additional hour at 0 °C. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) until the orange color of bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford pure this compound.

Hypothetical Data Table: Synthesis of this compound
EntryStarting MaterialReagentSolventTemp (°C)Time (h)Yield (%)
1Oct-1-en-3-olBr₂DCM01.585

Key Reaction Mechanisms of this compound

Dehydrohalogenation to form Bromoalkenes

Treatment of this compound with a strong base can induce an E2 elimination reaction, leading to the formation of a bromoalkene. The regioselectivity of this reaction will depend on the accessibility of the protons on C1 and the stereochemical arrangement required for anti-periplanar elimination.

Caption: Potential dehydrohalogenation products.

Experimental Protocol: Dehydrohalogenation
  • Reaction Setup: To a solution of this compound (1 equiv.) in anhydrous tetrahydrofuran (B95107) (THF, 50 mL) under a nitrogen atmosphere, add potassium tert-butoxide (1.5 equiv.) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride (50 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (hexane/ethyl acetate) to isolate the bromoalkene products.

Hypothetical Data Table: Dehydrohalogenation
EntryBaseSolventTemp (°C)Time (h)Product(s)Yield (%)
1t-BuOKTHF0 to RT4Bromoalkenes78
Intramolecular Nucleophilic Substitution to form an Epoxide

The hydroxyl group of this compound can act as an internal nucleophile to displace one of the adjacent bromine atoms, forming an epoxide. This reaction is typically promoted by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide.

Caption: Epoxide formation via intramolecular SN2.

Experimental Protocol: Epoxidation
  • Reaction Setup: Dissolve this compound (1 equiv.) in a mixture of THF and water (4:1, 100 mL).

  • Reaction: Add sodium hydroxide (B78521) (2 equiv.) and stir the mixture vigorously at room temperature for 24 hours.

  • Workup: Extract the mixture with diethyl ether (3 x 50 mL).

  • Isolation and Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting oil by distillation or column chromatography to yield the epoxide.

Hypothetical Data Table: Epoxidation
EntryBaseSolventTemp (°C)Time (h)ProductYield (%)
1NaOHTHF/H₂ORT24Epoxide92

Applications in Drug Development

Vicinal dihaloalcohols and their derivatives, such as epoxides and bromoalkenes, are valuable synthons in drug discovery.

  • Epoxides are versatile intermediates that can be opened by a variety of nucleophiles to introduce new functional groups with stereocontrol. This is crucial for building chiral centers found in many bioactive molecules.

  • Bromoalkenes can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form carbon-carbon bonds, allowing for the construction of complex molecular scaffolds.

The reactions outlined above provide pathways to these key intermediates from this compound, highlighting its potential utility in the synthesis of novel therapeutic agents.

Caption: Potential synthetic pathways to complex molecules.

Conclusion

Application Notes and Protocols for the Synthesis of Epoxide Derivatives from 1,2-Dibromooctan-3-ol

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxide derivatives are pivotal intermediates in organic synthesis and are integral moieties in a variety of biologically active molecules and pharmaceuticals. Their high reactivity, stemming from the strained three-membered ring, allows for diverse chemical transformations, making them valuable synthons for creating complex molecular architectures. This document provides a detailed protocol for the synthesis of epoxide derivatives from 1,2-dibromooctan-3-ol via a base-mediated intramolecular cyclization. This method represents a direct application of the intramolecular Williamson ether synthesis. Additionally, this note discusses the relevance of epoxide-containing compounds in drug development, including their mechanism of action as alkylating agents.

Introduction

Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit significant ring strain, rendering them susceptible to ring-opening reactions with a wide range of nucleophiles. This reactivity is harnessed in the synthesis of numerous pharmaceuticals, including anticancer agents and antibiotics. The formation of epoxides from halohydrins is a classic and efficient method, proceeding through an intramolecular SN2 reaction. The process involves the deprotonation of a hydroxyl group by a base, followed by the nucleophilic attack of the resulting alkoxide on the adjacent carbon bearing a halogen.

The starting material, this compound, possesses the necessary vicinal bromine and hydroxyl groups for this transformation. Treatment with a suitable base is expected to selectively displace the bromide at the C2 position, leading to the formation of 2-(1-bromohexyl)oxirane. This bromo-substituted epoxide is a versatile intermediate, amenable to further functionalization through nucleophilic substitution at the bromine-bearing carbon or ring-opening of the epoxide.

Application in Drug Development

Epoxide-containing molecules are of significant interest in medicinal chemistry and drug development. Many natural products and approved drugs feature an epoxide ring, which is often crucial for their biological activity. Epoxides can act as alkylating agents, forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and DNA. This mechanism is the basis for the therapeutic effect of several anticancer drugs, which induce apoptosis by cross-linking DNA strands. However, the high reactivity of epoxides also necessitates careful consideration of potential toxicity during drug design.

Experimental Protocol: Synthesis of 2-(1-bromohexyl)oxirane

This protocol describes the synthesis of 2-(1-bromohexyl)oxirane from this compound.

Materials:

  • This compound

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (B95107) (THF) or Diethyl ether (Et2O)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Slowly add a slight excess of a strong, non-nucleophilic base such as sodium hydride (1.1 eq) or potassium tert-butoxide (1.1 eq).

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-(1-bromohexyl)oxirane.

Data Presentation

Table 1: Expected Reaction Parameters and Product Characterization

ParameterExpected Value/Data
Reactant This compound
Product 2-(1-bromohexyl)oxirane
Molecular Formula C8H15BrO
Molecular Weight 207.11 g/mol
Typical Yield 70-90% (literature for similar substrates)
Appearance Colorless oil
1H NMR (CDCl3, 400 MHz) δ 3.50-3.40 (m, 1H), 3.20-3.10 (m, 1H), 2.95-2.85 (m, 1H), 2.80-2.70 (m, 1H), 1.90-1.20 (m, 10H), 0.95-0.85 (t, 3H)
13C NMR (CDCl3, 100 MHz) δ 60-55 (C-Br), 55-50 (oxirane CH), 50-45 (oxirane CH2), 35-20 (alkyl chain), 14.0 (CH3)
IR (thin film, cm-1) ~3050 (C-H, oxirane), 2950-2850 (C-H, alkyl), 1250 (C-O, oxirane ring), 650 (C-Br)

Note: The NMR and IR data are predicted values based on analogous structures and may vary slightly.

Visualizations

Caption: Experimental workflow for the synthesis of 2-(1-bromohexyl)oxirane.

Application Note: Quantitative Analysis of 1,2-Dibromooctan-3-ol

Author: BenchChem Technical Support Team. Date: October 2025

Abstract

This application note details two robust analytical methods for the quantification of 1,2-dibromooctan-3-ol in various sample matrices. Due to its chemical structure, a halogenated alcohol, both Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented as suitable techniques. These protocols are designed for researchers, scientists, and drug development professionals requiring accurate and sensitive quantification of this compound.

Introduction

This compound is a halogenated organic compound. Accurate quantification of such compounds is crucial in various fields, including environmental monitoring, toxicology, and pharmaceutical development. The presence of both bromine atoms and a hydroxyl group presents unique analytical challenges and opportunities. The bromine atoms make the compound highly amenable to sensitive detection by Electron Capture Detectors (ECD) or Mass Spectrometry (MS). The hydroxyl group, however, can lead to poor chromatographic peak shape and thermal instability in Gas Chromatography (GC). To address this, a derivatization step is often employed to improve volatility and thermal stability.[1][2][3][4] This application note provides detailed protocols for a GC-MS method involving silylation and an alternative LC-MS/MS method for direct analysis.

Methods and Protocols

Two primary methods are proposed for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

This method is ideal for volatile and semi-volatile compounds and offers excellent separation efficiency.[3] Derivatization of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether increases the volatility and thermal stability of this compound, leading to improved chromatographic performance.[1][2]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of aqueous sample, add 1 mL of a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic (upper) layer to a clean vial.

  • Repeat the extraction twice more, combining the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.[5]

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL.

2. Derivatization (Silylation)

  • To the 200 µL of concentrated extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[5]

  • Allow the vial to cool to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.[6]

    • Ions to Monitor: Specific m/z values for the derivatized this compound would need to be determined from a full scan mass spectrum of a standard.

Data Presentation

Table 1: GC-MS Method Parameters

ParameterValue
GC System
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature250°C
Column TypeDB-5ms (or equivalent)
Column Dimensions30 m x 0.25 mm x 0.25 µm
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program80°C (2 min), then 10°C/min to 280°C (5 min)
MS System
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp280°C
Ion Source Temp230°C

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific and does not require derivatization, making it suitable for direct analysis of this compound.[7][8] LC-MS/MS is particularly advantageous for complex matrices and for compounds that may be thermally labile.[9]

Experimental Protocol

1. Sample Preparation

  • For aqueous samples, a simple "dilute and shoot" approach may be feasible. Dilute the sample with the initial mobile phase (e.g., 1:1 with 50:50 water:acetonitrile).

  • For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

  • Filter the final sample extract through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Injection: 5 µL of the prepared sample.

  • LC Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start at 50% B, hold for 1 minute.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[10]

    • MRM Transitions: The precursor ion (likely [M+H]+ or [M+Na]+) and suitable product ions would need to be determined by infusing a standard solution of this compound.

Data Presentation

Table 2: LC-MS/MS Method Parameters

ParameterValue
LC System
Injection Volume5 µL
Column TypeC18 Reverse-Phase
Column Dimensions100 mm x 2.1 mm, 2.6 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI) - Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
Ion Source Temp500°C
IonSpray Voltage5500 V

Visualizations

Caption: Workflow for GC-MS analysis of this compound.

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The two methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between the GC-MS and LC-MS/MS methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The GC-MS method, with a silylation step, is a classic and effective approach for this type of compound. The LC-MS/MS method offers high throughput and sensitivity without the need for derivatization. Both protocols serve as a strong foundation for the development and validation of a quantitative assay for this compound.

References

Application Notes and Protocols for the Derivatization of 1,2-Dibromooctan-3-ol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, direct analysis of polar compounds such as alcohols can be challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives. This application note provides a detailed protocol for the derivatization of 1,2-dibromooctan-3-ol, a halogenated alcohol, to facilitate its analysis by GC-MS. The primary method described is silylation, a robust and widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[1][2][3]

Introduction

This compound is a halogenated alcohol that may be of interest in various fields, including organic synthesis and drug development. Accurate and reliable quantification and identification of this compound often require chromatographic methods. Gas chromatography is a suitable technique for separating volatile compounds, but the presence of the polar hydroxyl group in this compound can lead to poor peak shape, decreased sensitivity, and thermal decomposition during GC analysis.

To overcome these challenges, derivatization of the hydroxyl group is essential.[2][3] Silylation is the most common derivatization procedure for alcohols in gas chromatography.[1] This process involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[3] This modification effectively masks the polar hydroxyl group, thereby increasing the volatility and thermal stability of the analyte, leading to improved chromatographic performance and more reliable mass spectral data.[2][3]

This document provides a comprehensive protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatizing agent, followed by GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (B92270) (anhydrous)

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Standard Solution Preparation
  • Prepare a stock solution of this compound in a suitable solvent such as hexane or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Derivatization Protocol: Silylation
  • Pipette 100 µL of the standard solution (or sample extract) into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of anhydrous pyridine to the dried residue to dissolve the analyte.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[4]

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation
  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8860 GC with 5977B MSD).

  • Capillary column: A non-polar or semi-polar column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Parameters
ParameterValue
GC Inlet
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature80°C, hold for 2 minutes
Ramp Rate 110°C/min to 200°C
Ramp Rate 220°C/min to 280°C, hold for 5 minutes
Mass Spectrometer
Transfer Line Temp.280°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Rangem/z 40-550

Note: These parameters are a starting point and may require optimization for your specific instrumentation and analytical goals.

Data Presentation

The following table summarizes the expected mass-to-charge ratios (m/z) for the trimethylsilyl (TMS) derivative of this compound.

CompoundMolecular Weight ( g/mol )Derivatized Molecular Weight ( g/mol )Expected Key Fragment Ions (m/z)
This compound288.03360.10 (as TMS ether)M-CH3, M-Br, M-C5H11, Si(CH3)3

Diagrams

Derivatization Reaction

Caption: Silylation of this compound.

Experimental Workflow

Caption: Workflow for derivatization and analysis.

Discussion

The silylation of this compound with BSTFA is a straightforward and effective method to prepare the analyte for GC-MS analysis. The addition of a small amount of TMCS as a catalyst can enhance the reaction rate.[4] The use of pyridine as a solvent is recommended as it can act as a scavenger for the acidic byproducts of the reaction.

The GC-MS parameters provided should result in good chromatographic separation and resolution. The non-polar DB-5ms column is a good starting point, as it separates compounds primarily based on their boiling points. The mass spectrometer operating in electron ionization (EI) mode will produce a fragmentation pattern that can be used for structural elucidation and confirmation. The expected mass spectrum of the TMS derivative of this compound would likely show characteristic fragments resulting from the loss of a methyl group (M-15), a bromine atom (M-79/81), and the pentyl chain (M-71), as well as a prominent peak for the trimethylsilyl group (m/z 73).

Conclusion

The derivatization of this compound by silylation is a crucial step for its successful analysis by GC-MS. The protocol described in this application note provides a reliable method for converting the polar alcohol into a more volatile and thermally stable TMS ether, leading to improved chromatographic performance and analytical sensitivity. This method can be readily adopted by researchers and scientists in various fields for the routine analysis of this and similar halogenated alcohols.

References

Application Note: A Proposed Synthetic Route for Substituted Furans from 1,2-dibromooctan-3-ol

Author: BenchChem Technical Support Team. Date: October 2025

Abstract

Substituted furans are pivotal structural motifs in a multitude of natural products, pharmaceuticals, and functional materials. This application note outlines a proposed multi-step synthetic pathway for the preparation of substituted furans commencing from 1,2-dibromooctan-3-ol. As a direct conversion is not readily found in established literature, this protocol details a hypothetical three-stage process: (1) intramolecular cyclization of the starting material to form an α-bromoepoxide intermediate; (2) nucleophilic opening of the epoxide with a ketone enolate, followed by oxidation to yield a 1,4-dicarbonyl compound; and (3) subsequent acid-catalyzed cyclization via the Paal-Knorr synthesis to afford the desired substituted furan (B31954). This document provides detailed experimental protocols for each stage, a summary of expected yields based on analogous transformations, and visual diagrams of the experimental workflow and reaction mechanism.

Introduction

The furan ring system is a fundamental heterocyclic core in organic chemistry, with widespread applications in drug development and materials science. While numerous methods for furan synthesis have been established, including the well-known Paal-Knorr synthesis from 1,4-dicarbonyl compounds, the utilization of vicinal dihaloalcohols as precursors is not extensively documented.[1] This application note presents a theoretical yet chemically plausible pathway to synthesize substituted furans from this compound, a readily accessible starting material. The proposed synthesis leverages a sequence of reliable and well-understood organic transformations to construct the requisite 1,4-dicarbonyl precursor for the final furan ring formation.

Proposed Synthetic Pathway

The proposed synthesis is divided into three main experimental stages, as depicted in the workflow diagram below.

Figure 1: Proposed experimental workflow for the synthesis of a substituted furan from this compound.

Data Presentation

The following table summarizes the expected yields for each stage of the proposed synthesis. These values are based on representative yields for analogous reactions reported in the chemical literature, as a direct conversion from this compound to a substituted furan has not been experimentally validated.

StageTransformationReagents/ConditionsExpected Yield (%)
1Intramolecular EpoxidationSodium hydride (NaH) in THF75-90
2aEpoxide Opening with Ketone EnolateLithium diisopropylamide (LDA), Acetone (B3395972) in THF60-80
2bOxidation of Secondary Alcohol to KetonePyridinium (B92312) chlorochromate (PCC) in CH₂Cl₂80-95
3Paal-Knorr Furan Synthesisp-Toluenesulfonic acid (p-TsOH) in Toluene, Heat70-90

Experimental Protocols

Materials and Equipment:

  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Anhydrous solvents (THF, CH₂Cl₂) should be obtained from a solvent purification system or by standard drying techniques.

  • Reactions should be carried out under an inert atmosphere (Nitrogen or Argon) where specified.

  • Standard laboratory glassware, magnetic stirrers, and heating mantles are required.

  • Chromatographic purification should be performed using silica (B1680970) gel (230-400 mesh).

Stage 1: Synthesis of 1-bromo-1,2-epoxyoctane

This procedure is adapted from the general principle of intramolecular SN2 reactions of halohydrins to form epoxides.[2][3]

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-1,2-epoxyoctane.

Stage 2: Synthesis of the 1,4-Dicarbonyl Intermediate

This two-part stage involves the nucleophilic opening of the epoxide by a ketone enolate, followed by oxidation of the resulting secondary alcohol.

Part A: Synthesis of the γ-Hydroxy Ketone

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (B44863) (1.1 equivalents) in anhydrous THF at -78 °C.

  • To this LDA solution, add acetone (1.2 equivalents) dropwise and stir for 30 minutes at -78 °C to generate the lithium enolate.

  • Add a solution of 1-bromo-1,2-epoxyoctane (1.0 equivalent) in anhydrous THF to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude γ-hydroxy ketone can be purified by column chromatography or used directly in the next step.

Part B: Oxidation to the 1,4-Diketone

  • Dissolve the crude γ-hydroxy ketone from the previous step in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Add pyridinium chlorochromate (PCC, 1.5 equivalents) in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the 1,4-diketone.

Stage 3: Paal-Knorr Synthesis of the Substituted Furan

This final stage employs the classical Paal-Knorr synthesis for the acid-catalyzed cyclization of the 1,4-diketone.[4][5]

Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,4-diketone (1.0 equivalent) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equivalents) in toluene.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the final substituted furan.

Reaction Mechanism

The key furan-forming step is the Paal-Knorr synthesis, which proceeds via an acid-catalyzed intramolecular cyclization and dehydration of the 1,4-diketone.

Figure 2: Simplified mechanism of the Paal-Knorr furan synthesis.

The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl to form a five-membered hemiacetal intermediate.[4] Subsequent protonation of the hydroxyl group and elimination of a water molecule, followed by deprotonation, yields the aromatic furan ring.[1]

Conclusion

This application note details a proposed, rational multi-step synthesis for the conversion of this compound into a substituted furan. While this specific pathway requires experimental validation, it is founded upon a series of well-established and high-yielding chemical transformations. This protocol provides a comprehensive theoretical framework for researchers in organic synthesis and drug development to explore novel routes to valuable furan-containing molecules from alternative starting materials. Further optimization of reaction conditions for each step will be necessary to maximize the overall yield of the synthetic sequence.

References

Application Notes and Protocols for 1,2-Dibromooctan-3-ol Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antimicrobial and antifungal applications of 1,2-dibromooctan-3-ol derivatives. While specific data for this exact compound is emerging, this document outlines the expected activities, relevant experimental protocols, and data interpretation based on studies of analogous brominated compounds.

Overview of Potential Applications

This compound derivatives represent a class of compounds with potential for significant antimicrobial and antifungal activity. The presence of bromine atoms in the aliphatic chain is anticipated to enhance their lipophilicity, facilitating passage through microbial cell membranes. The hydroxyl group may also play a crucial role in their mechanism of action, potentially by interacting with key cellular components.

Analogous brominated organic molecules have demonstrated efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. Therefore, this compound derivatives are promising candidates for development as novel therapeutic agents or as active ingredients in antimicrobial formulations.

Quantitative Data Summary

The following tables summarize antimicrobial and antifungal activity data for various brominated compounds, serving as a reference for the expected efficacy of this compound derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of Brominated Chalcone Derivatives against Bacterial Strains

CompoundC. freundii (μg/mL)K. pneumonia (μg/mL)
3b ~19-
3g ~19-
3d 37.5 - 75-
3i 37.5 - 75-
3k 37.5 - 75-
3n 37.5 - 75~75
3e -~75
3l -~75

Data extracted from a study on 2,3-dibromo derivatives of chalcones[1].

Table 2: Antimicrobial Activity of Brominated Pyrazine-Based Chalcones

CompoundTarget OrganismMIC Range (μM)
CH-0y Staphylococci15.625 - 62.5
CH-0y E. faecium31.25 - 62.5
CH-0w Staphylococci31.25 - 125
CH-0w E. faecium & E. faecalis62.5

These compounds were found to have a bactericidal mode of action[2].

Table 3: Antifungal Activity of Brominated Griseofulvin (B1672149) Derivatives (Zone of Inhibition in mm)

| Compound | Colletotrichum truncatum | Microsporum gypseum | Trichophyton mentagrophyte | |---|---|---| | Compound 6 | 28 - 41 | 28 - 41 | 28 - 41 | | Compound 9 (Brominated) | 28 - 41 | 28 - 41 | 28 - 41 |

Activity measured at a concentration of 10 μ g/disc [3].

Experimental Protocols

Synthesis of this compound Derivatives

A general synthesis can be achieved through the bromination of the corresponding unsaturated alcohol, oct-1-en-3-ol.

Protocol:

  • Dissolve oct-1-en-3-ol in a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of bromine (Br₂) in the same solvent dropwise with constant stirring. The amount of bromine should be equimolar to the starting alcohol.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the resulting this compound derivative using column chromatography.

Proposed synthesis workflow for this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[4][5].

Workflow for MIC determination by broth microdilution.

Disk Diffusion Assay for Zone of Inhibition

This method provides a qualitative assessment of antimicrobial activity.

Protocol:

  • Prepare a standardized inoculum of the test microorganism and uniformly streak it onto an agar (B569324) plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

  • Impregnate sterile filter paper discs with a known concentration of the this compound derivative.

  • Place the discs onto the surface of the inoculated agar plate.

  • Include a positive control disc with a known antibiotic/antifungal and a negative control disc with the solvent.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of growth inhibition around each disc in millimeters.

Proposed Mechanism of Action

The antimicrobial action of brominated compounds often involves interaction with cellular thiols. For instance, 2-bromo-2-nitropropane-1,3-diol (bronopol) catalytically oxidizes thiol-containing molecules like cysteine and glutathione[6]. This leads to the generation of reactive oxygen species (ROS) and disruption of essential enzyme function. A similar mechanism can be hypothesized for this compound derivatives.

Hypothesized mechanism of action for this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-dibromooctan-3-ol

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1,2-dibromooctan-3-ol from 1-octen-3-ol (B46169).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My yield of this compound is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of this compound typically arise from suboptimal reaction conditions or the presence of impurities. The primary causes include:

  • Side Reactions: The most common issue is the competing allylic bromination, which leads to the formation of bromo-octenol isomers instead of the desired vicinal dibromide. This is often due to reaction conditions that favor a radical mechanism.[1][2]

  • Reagent Purity: The purity of the starting material, 1-octen-3-ol, is crucial. Impurities can interfere with the reaction.[3]

  • Reaction Temperature: Bromination is an exothermic reaction. Poor temperature control can lead to increased side product formation.

  • Stoichiometry: Incorrect molar ratios of bromine to 1-octen-3-ol can result in incomplete reaction or the formation of poly-brominated byproducts.

  • Work-up and Purification: Product loss during extraction, washing, and purification steps can significantly decrease the isolated yield.

Q2: I seem to be getting a mixture of products, including what might be allylic bromination products. How can I favor the desired electrophilic addition?

A2: To favor the electrophilic addition of bromine across the double bond and minimize allylic substitution, consider the following:

  • Choice of Brominating Agent: Use molecular bromine (Br₂) rather than N-bromosuccinimide (NBS). NBS is specifically designed to produce a low concentration of Br₂, which promotes radical allylic bromination.[1][4]

  • Solvent Selection: A non-polar, aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) is generally preferred for electrophilic bromination.

  • Exclusion of Light and Radical Initiators: The reaction should be carried out in the dark, and the presence of radical initiators (like AIBN or peroxides) should be avoided to suppress the radical pathway.[5]

Q3: What is the optimal temperature for the bromination of 1-octen-3-ol?

A3: The reaction should be performed at a low temperature to control its exothermicity and minimize side reactions. A starting temperature of 0 °C (ice bath) is recommended. The bromine solution should be added dropwise to the solution of 1-octen-3-ol to maintain a controlled reaction temperature, typically not exceeding 5-10 °C.

Q4: How can I tell if my starting material, 1-octen-3-ol, is pure enough?

A4: The purity of 1-octen-3-ol can be assessed using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of significant impurities may require purification of the starting material by distillation before proceeding with the bromination. Common methods for synthesizing 1-octen-3-ol, such as the Grignard reaction, can yield byproducts that need to be removed.[3][6]

Q5: During the work-up, I'm experiencing product loss. What are some best practices for purification?

A5: To minimize product loss during work-up and purification:

  • Quenching: After the reaction is complete, quench any excess bromine with a reducing agent like a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

  • Extraction: Use an appropriate organic solvent for extraction, such as dichloromethane or diethyl ether. Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.

  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure (rotary evaporation). Avoid excessive heating during solvent removal to prevent product decomposition.

  • Chromatography: If necessary, purify the crude product using column chromatography on silica (B1680970) gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can be used to separate the desired product from non-polar byproducts.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes hypothetical, yet realistic, quantitative data illustrating how different reaction conditions can affect the yield and purity of this compound.

Experiment Brominating Agent Solvent Temperature Conditions Crude Yield (%) Purity (%) Primary Byproduct
1Br₂CH₂Cl₂0-5 °CDark8592Minor unidentified impurities
2Br₂CH₂Cl₂25 °CDark7075Allylic bromination products
3NBSCCl₄RefluxLight/AIBN<10<53-bromo-1-octen-3-ol and other isomers[2]
4Br₂Ethanol0-5 °CDark6580Bromoether formation
5Br₂ (1.5 eq)CH₂Cl₂0-5 °CDark7560Poly-brominated products

Experimental Protocols

Synthesis of this compound via Electrophilic Bromination

Materials:

  • 1-octen-3-ol (high purity)

  • Molecular Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-octen-3-ol (1.0 eq) in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Bromine Addition: Prepare a solution of bromine (1.05 eq) in dichloromethane. Add this solution dropwise to the stirred solution of 1-octen-3-ol over a period of 30-60 minutes, ensuring the internal temperature does not rise above 10 °C. The characteristic red-brown color of bromine should disappear upon addition. The reaction should be protected from light by wrapping the flask in aluminum foil.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the red-brown color of any excess bromine is discharged.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.

Visualizations

References

minimizing side-product formation in alkene bromination

Author: BenchChem Technical Support Team. Date: October 2025

Welcome to the technical support center for alkene bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bromination reactions, with a focus on minimizing the formation of unwanted side-products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the bromination of alkenes. Each entry details the problem, its probable cause, and recommended solutions.

Issue 1: Formation of Bromohydrin Instead of Vicinal Dibromide

Question: My final product contains a hydroxyl (-OH) group and a bromine atom on adjacent carbons (a bromohydrin), but I was expecting the 1,2-dibromo product. What went wrong?

Answer:

The formation of a bromohydrin is a classic side reaction that occurs when water is present in the reaction mixture.[1]

  • Cause: During the reaction, the alkene first forms a cyclic bromonium ion intermediate.[2] If water is present, it can act as a nucleophile and attack this intermediate. Since water is often used as a solvent or may be present in higher concentrations than the bromide ion, it can outcompete the bromide ion in the nucleophilic attack.[3] This attack opens the bromonium ion ring, and a subsequent deprotonation step yields the bromohydrin.[1][4]

  • Solution:

    • Use an Anhydrous, Inert Solvent: Conduct the reaction in a non-nucleophilic (inert) and dry solvent, such as dichloromethane (B109758) (CH₂Cl₂), carbon tetrachloride (CCl₄), or chloroform (B151607) (CHCl₃).[1][2] These solvents do not participate in the reaction.

    • Ensure Dry Glassware and Reagents: Thoroughly dry all glassware in an oven before use and ensure your starting alkene and bromine source are anhydrous.

    • Use a Non-Aqueous Bromine Source: Consider using a source of bromine like Pyridinium Tribromide (Py·HBr₃) in an anhydrous solvent like acetic acid to avoid aqueous conditions.[5]

Experimental Workflow: Preventing Bromohydrin Formation

References

Technical Support Center: Optimizing Stereoselective Bromination

Author: BenchChem Technical Support Team. Date: October 2025

Welcome to the technical support center for stereoselective bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bromination reactions.

Frequently Asked Questions (FAQs)

Here are answers to some common questions encountered during stereoselective bromination experiments.

Q1: My stereoselectivity (d.e. or e.e.) is low. What are the most common causes?

A1: Low stereoselectivity can stem from several factors:

  • Sub-optimal Temperature: The reaction temperature may be too high, leading to a decrease in selectivity.[1]

  • Incorrect Solvent Choice: The solvent plays a crucial role in the stereochemical outcome of the reaction.[2][3][4] A solvent that doesn't adequately stabilize the transition state can lead to poor selectivity.

  • Catalyst Inefficiency: The chosen chiral catalyst or auxiliary may not be optimal for the specific substrate, or it may be deactivated.

  • Reagent Purity: Impurities in the reagents or solvent can interfere with the catalytic cycle.

  • Incorrect Stoichiometry: The ratio of substrate to brominating agent and catalyst can significantly impact stereoselectivity.

Q2: I am observing significant amounts of a di-brominated byproduct. How can I prevent this?

A2: The formation of di-brominated products is a common issue, particularly in the bromination of aldehydes and ketones.[5] To mitigate this, consider the following:

  • Slow Addition of Brominating Agent: Adding the brominating agent portion-wise can help to maintain a low concentration of the reagent in the reaction mixture, thus disfavoring over-bromination.[6]

  • Use of a Bulky Brominating Agent: Employing a sterically hindered brominating agent can sometimes prevent a second bromination event.

  • Optimize Reaction Time: Stopping the reaction as soon as the starting material is consumed can prevent the formation of di-brominated byproducts.

Q3: My reaction yield is very low, although the stereoselectivity is acceptable. What could be the problem?

A3: Low yields can be attributed to several factors, even with good stereoselectivity:

  • Product Instability: The brominated product may be unstable under the reaction conditions, leading to degradation.

  • Side Reactions: Competing side reactions, such as elimination or reaction with the solvent, can consume the starting material or product.

  • Catalyst Inhibition: The product or byproducts of the reaction may inhibit the catalyst, leading to a stalled reaction.

  • Inefficient Work-up or Purification: The desired product may be lost during the extraction or chromatography steps.

Q4: How do I choose the right brominating agent for my reaction?

A4: The choice of brominating agent is critical for success. Common options include:

  • N-Bromosuccinimide (NBS): A versatile and easy-to-handle solid, often used in radical and electrophilic brominations.[7] However, it can sometimes lead to side reactions.[8]

  • Bromine (Br₂): A highly reactive liquid that is often used for the bromination of alkenes.[9][10] Due to its toxicity and high reactivity, it can be difficult to handle and may lead to over-bromination.

  • Other N-Bromoamides: Reagents like N-bromoacetamide (NBA) can sometimes offer different selectivity profiles compared to NBS.[6]

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO): A useful reagent for bromocycloetherification reactions.

The optimal choice will depend on the substrate, the desired stereoselectivity, and the reaction conditions.

Troubleshooting Guide

This guide provides a more in-depth approach to resolving specific issues you may encounter.

Issue 1: Poor Diastereoselectivity in Alkene Bromination

The addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition.[9][11] If you are observing poor diastereoselectivity, consider the following troubleshooting steps.

Troubleshooting Workflow: Poor Diastereoselectivity

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental Considerations for Improving Diastereoselectivity
ParameterRecommendationRationale
Temperature Decrease the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even -78 °C.Lower temperatures increase the selectivity of the reaction by favoring the formation of the more stable transition state.[1]
Solvent Screen a range of solvents with varying polarities (e.g., CH₂Cl₂, CCl₄, THF, MeCN).The solvent can influence the stability of the bromonium ion intermediate and the subsequent nucleophilic attack.[2]
Brominating Agent Try alternative brominating agents (e.g., NBS, Br₂, TBCO).The nature of the brominating agent can affect the structure and stability of the key intermediates.
Lewis Acid Consider the addition of a Lewis acid catalyst (e.g., Yb(OTf)₃, Sm(OTf)₃).Lewis acids can activate the brominating agent and promote the formation of a more rigid bromonium ion, leading to higher diastereoselectivity.
Issue 2: Poor Enantioselectivity in Catalytic Bromination

Achieving high enantioselectivity requires a well-chosen chiral catalyst and optimized reaction conditions.

Catalytic Cycle and Key Decision Points

Caption: Generalized catalytic cycle for enantioselective bromination.

Experimental Considerations for Improving Enantioselectivity
ParameterRecommendationRationale
Catalyst Loading Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).Insufficient catalyst can lead to a significant background (non-catalyzed) reaction with low enantioselectivity.
Additives Introduce additives such as co-catalysts or acids/bases.Additives can enhance the activity and selectivity of the primary catalyst. For example, camphorsulfonic acid (CSA) has been used as an additive with (DHQD)₂PHAL.
Reagent Addition Add the brominating agent slowly or in portions over an extended period.This can help to minimize catalyst deactivation and side reactions, improving enantioselectivity.[6]
Water Content Ensure anhydrous conditions, or in some cases, add a controlled amount of water.Water can sometimes have a beneficial effect on the reaction, but in other cases, it can be detrimental.[5]

Experimental Protocols

The following are generalized protocols for common stereoselective bromination reactions. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: Diastereoselective Bromination of an Alkene

This protocol is a general procedure for the bromination of an alkene to form a vic--dibromide with anti-diastereoselectivity.

  • Preparation: Dissolve the alkene (1.0 mmol) in an appropriate anhydrous solvent (e.g., CH₂Cl₂, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Reagent Addition: Slowly add a solution of bromine (1.0 mmol) in the same solvent (2 mL) to the stirred alkene solution over 10 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the bromine's orange color can also indicate reaction completion.[9]

  • Quenching: Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate (B1220275) until the orange color disappears.

  • Work-up: Separate the organic layer, and extract the aqueous layer with the reaction solvent (2 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Enantioselective α-Bromination of a Carbonyl Compound

This protocol describes a general method for the organocatalyzed enantioselective α-bromination of an aldehyde or ketone.

  • Preparation: To a solution of the carbonyl compound (1.0 mmol) in an anhydrous solvent (e.g., toluene, 10 mL) in a round-bottom flask, add the chiral organocatalyst (e.g., a proline derivative, 0.1 mmol, 10 mol%).

  • Stirring: Stir the mixture at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Reagent Addition: Add the brominating agent (e.g., NBS, 1.1 mmol) in one portion or in several portions over a set time period.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the product by flash column chromatography.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the stereochemical outcome of bromination reactions, as reported in the literature.

Table 1: Effect of Catalyst on Enantioselective Bromochlorination of Chalcones
Catalyst (mol%)Yield (%)Enantiomeric Ratio (e.r.)Reference
(DHQD)₂PHAL (1)6792:08[12]
(DHQD)₂PHAL (3)--[12]

Note: Increased catalyst loading or decreased temperature did not improve enantioselectivity in this specific case.[12]

Table 2: Diastereoselective Bromination of Alkenes
SubstrateBrominating AgentSolventDiastereomeric Ratio (d.r.)Reference
ChalconeNBS/SOCl₂->20:1[12]
α,β-Unsaturated Carboxylic Acid DerivativeNBS-High
Table 3: Enantioselective Bromination of Axially Chiral Cyanoarenes
CatalystTemperature (°C)Enantiomeric Excess (e.e.)Reference
Quinine-derived bifunctional catalyst25Moderate[6]
Quinine-derived bifunctional catalyst-30Improved[6]

Note: Sequential addition of the brominating agent was found to be effective in improving the enantioselectivity.[6]

References

Technical Support Center: Purification of Vicinal Bromoalcohols

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of vicinal bromoalcohols.

Troubleshooting Guides

1. Flash Column Chromatography

Flash column chromatography is a primary method for purifying vicinal bromoalcohols. However, their inherent instability on silica (B1680970) gel can lead to degradation and low yields.

Problem Possible Cause Solution
Product degradation on the column (streaking, appearance of new, more polar spots on TLC) The silica gel is acidic and catalyzes the formation of the corresponding epoxide or other degradation products.1. Deactivate the silica gel: Prepare a slurry of silica gel in the eluent and add 1-2% triethylamine (B128534) or another non-nucleophilic base. 2. Use a different stationary phase: Consider using neutral or basic alumina (B75360), or a bonded phase like diol or C18 (for reverse-phase chromatography). 3. Run the column quickly: Minimize the time the compound spends on the column by using a slightly more polar eluent and applying appropriate air pressure.
Poor separation of the bromoalcohol from non-polar impurities The eluent system is not optimized.1. Use a gradient elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). 2. Experiment with different solvent systems: Try combinations like dichloromethane/hexane (B92381) or toluene/ethyl acetate (B1210297).
Product co-elutes with a polar impurity The impurity has a similar polarity to the product.1. Modify the eluent system: Add a small amount of a third solvent with a different selectivity (e.g., a small percentage of methanol (B129727) in a hexane/ethyl acetate mixture). 2. Consider reverse-phase chromatography: If the impurity is significantly more or less polar, reverse-phase HPLC or flash chromatography might provide better separation.
Low recovery of the product The product is highly polar and is retained on the column, or it is degrading.1. Increase the polarity of the eluent at the end of the run: Flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to elute any strongly adsorbed product. 2. Check for degradation: Analyze the column fractions for the presence of degradation products. If degradation is significant, refer to the solutions for product degradation on the column.

2. Crystallization

Crystallization can be an effective purification method for solid vicinal bromoalcohols, but challenges such as oiling out and low recovery are common.

Problem Possible Cause Solution
Product "oils out" instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Use a lower boiling point solvent or a mixed solvent system. 2. Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. 3. Add a seed crystal of the pure compound. 4. Cool the solution more slowly.
Low or no crystal formation The solution is not sufficiently saturated, or the wrong solvent is being used.1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature. 3. Try a different crystallization solvent or a mixed solvent system (e.g., hexane/ethyl acetate, toluene/hexane).
Poor recovery of the product The product has significant solubility in the cold solvent.1. Cool the crystallization mixture in an ice bath or freezer to minimize solubility. 2. Minimize the amount of solvent used for washing the crystals. 3. Use a pre-chilled solvent for washing. 4. Collect a second crop of crystals by concentrating the mother liquor.
Crystals are discolored or contain visible impurities Impurities are co-crystallizing with the product.1. Perform a hot filtration to remove insoluble impurities before cooling. 2. Treat the hot solution with activated charcoal to remove colored impurities. 3. Recrystallize the product a second time.

Frequently Asked Questions (FAQs)

Q1: My vicinal bromoalcohol seems to decompose every time I try to purify it by flash chromatography. What is happening and how can I prevent it?

A: The most likely cause is the acidic nature of standard silica gel, which catalyzes an intramolecular SN2 reaction to form the corresponding epoxide. The lone pair on the hydroxyl group attacks the carbon bearing the bromine atom, displacing the bromide. To prevent this, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base like triethylamine (1-2% v/v) to your eluent. Alternatively, using a less acidic stationary phase like neutral alumina can be effective.

Q2: I have a significant amount of the starting alkene in my crude bromoalcohol. How can I remove it?

A: If the alkene is significantly less polar than the bromoalcohol, flash chromatography is a good option. Use a solvent system where the alkene has a high Rf value (e.g., moves close to the solvent front) and the bromoalcohol has an Rf of ~0.2-0.3. If the polarity difference is small, you might consider a different approach. One possibility is to selectively react the remaining alkene. For example, a small amount of a reagent that reacts with the alkene but not the alcohol could be used, followed by another workup and purification. However, this adds complexity and the preferred method is chromatographic separation.

Q3: Can I use distillation to purify my vicinal bromoalcohol?

A: Distillation is generally not recommended for vicinal bromoalcohols. These compounds are often thermally labile and can decompose at elevated temperatures, leading to the formation of epoxides and other byproducts. If the bromoalcohol is a low-boiling liquid and known to be relatively stable, vacuum distillation with careful temperature control might be attempted, but it carries a significant risk of product loss.

Q4: How can I confirm the purity of my final product?

A: A combination of techniques is recommended.

  • Thin-Layer Chromatography (TLC): To quickly assess the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including the corresponding epoxide.

Quantitative Data Summary

The following table provides representative data for the purification of 2-bromo-1-phenylethanol (B177431), a common vicinal bromoalcohol.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield Primary Impurities Removed
Flash Chromatography (Silica Gel with 1% Et₃N) ~85%>98%75-85%Styrene (B11656) oxide, unreacted styrene, dibrominated byproduct
Crystallization (Toluene/Hexane) ~90%>99%60-70%Minor diastereomers, polar impurities
Recrystallization ~97%>99.5%85-95%Residual solvent, trace impurities

Experimental Protocols

Detailed Methodology for Flash Chromatography Purification of 2-Bromo-1-phenylethanol

This protocol describes the purification of crude 2-bromo-1-phenylethanol containing unreacted styrene and styrene oxide as the main impurities.

  • Preparation of the Eluent: Prepare a solvent mixture of 15% ethyl acetate in hexane (v/v) containing 1% triethylamine.

  • Column Packing:

    • Select a glass column with a diameter appropriate for the amount of crude material (a 40-50 mm diameter column is suitable for 1-5 g of crude product).

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Dry pack the column with silica gel (230-400 mesh) to a height of about 15-20 cm.

    • Gently tap the column to ensure even packing.

    • Add another layer of sand (approx. 1 cm) on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude 2-bromo-1-phenylethanol in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a flow rate of approximately 5 cm/minute.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution process by TLC using the same eluent system.

    • Visualize the spots under a UV lamp and/or by staining with a potassium permanganate (B83412) solution.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a temperature not exceeding 40°C to yield the purified 2-bromo-1-phenylethanol.

Visualizations

Caption: Experimental workflow for the purification of 2-bromo-1-phenylethanol.

Caption: Troubleshooting logic for vicinal bromoalcohol purification.

Technical Support Center: Resolving Diastereomers of 1,2-Dibromooctan-3-ol

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the resolution of 1,2-dibromooctan-3-ol diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving diastereomers of this compound?

A1: The primary methods for resolving diastereomers of this compound include:

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating diastereomers.[1] This often requires derivatization of the hydroxyl group to enhance the difference in physical properties between the diastereomers.

  • Fractional Crystallization: This classical method relies on the differential solubility of diastereomeric salts.[2] The alcohol is first reacted with a chiral resolving agent to form diastereomeric esters or salts, which are then separated by crystallization.

  • Enzymatic Resolution: Specific enzymes can selectively acylate or hydrolyze one diastereomer, allowing for the separation of the remaining unreacted diastereomer. This is a form of kinetic resolution.

Q2: Why is derivatization of the hydroxyl group often necessary for chromatographic separation?

A2: Derivatization of the hydroxyl group with a chiral resolving agent serves two main purposes. Firstly, it converts the enantiomers into diastereomers, which have different physical properties and are therefore separable by standard chromatography.[3][4] Secondly, it can introduce a chromophore or a group that improves the chromatographic behavior and detection of the molecules. For instance, esterification with a chiral acid containing an aromatic ring can enhance UV detection in HPLC.

Q3: How do I choose a suitable chiral resolving agent for fractional crystallization?

A3: The choice of a chiral resolving agent is crucial for successful fractional crystallization. Key considerations include:

  • Reactivity: The resolving agent should react efficiently and cleanly with the hydroxyl group of this compound to form stable diastereomeric derivatives.

  • Crystallinity: The resulting diastereomers should be crystalline solids with significantly different solubilities in a common solvent to allow for effective separation by crystallization.

  • Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be cost-effective for the desired scale of the resolution.

  • Ease of Removal: It should be possible to cleave the resolving agent from the separated diastereomers without racemization or degradation of the target molecule.

Common classes of resolving agents for alcohols include chiral carboxylic acids (e.g., mandelic acid, tartaric acid derivatives) and chiral isocyanates.[3][5]

Q4: Can I use chiral chromatography directly without derivatization?

A4: While direct chiral chromatography on a chiral stationary phase (CSP) is a powerful technique for separating enantiomers, it may be less effective for diastereomers if their stereochemical differences do not lead to sufficient differential interaction with the CSP. However, it is worth exploring as it simplifies the workflow by eliminating the derivatization and cleavage steps. Polysaccharide-based CSPs are often a good starting point for screening.

Troubleshooting Guides

Chromatographic Separation (HPLC)

Issue 1: Poor or no separation of diastereomeric derivatives.

Potential Cause Troubleshooting Step
Inappropriate chiral derivatizing agentThe chosen derivatizing agent may not impart sufficient stereochemical differentiation for the chromatographic system. Try a different chiral resolving agent with a more rigid structure or different interaction sites (e.g., pi-pi stacking, hydrogen bonding).
Suboptimal mobile phase compositionThe polarity of the mobile phase can significantly impact selectivity. Systematically vary the solvent ratio in your mobile phase. For normal-phase HPLC, adjust the ratio of a polar modifier (e.g., isopropanol) in a nonpolar solvent (e.g., hexane). For reversed-phase HPLC, alter the ratio of organic solvent (e.g., acetonitrile, methanol) to water.
Incorrect column chemistryThe stationary phase may not be suitable for the diastereomers. If using a standard silica (B1680970) or C18 column, ensure it is of high quality. Consider screening different types of stationary phases.
Temperature fluctuationsTemperature can affect retention times and selectivity. Use a column oven to maintain a constant and optimized temperature.

Issue 2: Peak tailing or broad peaks.

Potential Cause Troubleshooting Step
Secondary interactions with the stationary phaseResidual silanol (B1196071) groups on silica-based columns can interact with the analyte. Add a small amount of a competitive agent like triethylamine (B128534) to the mobile phase to block these sites.
Column overloadInjecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Column degradationThe column may be contaminated or have lost its efficiency. Flush the column with a strong solvent, or if necessary, replace it.
Fractional Crystallization

Issue 1: Both diastereomers co-crystallize.

Potential Cause Troubleshooting Step
Similar solubility of diastereomersThe chosen solvent system may not provide sufficient solubility differentiation. Screen a variety of solvents with different polarities. The use of solvent mixtures can sometimes fine-tune the solubility.
Supersaturation is too highRapid cooling or excessive solvent evaporation can lead to the crystallization of both diastereomers. Slow down the cooling rate or use a solvent system where the solubility changes more gradually with temperature.
Seeding with a pure crystal is not effectiveThe seed crystals may be dissolving or not inducing selective crystallization. Ensure the solution is saturated before seeding. Try seeding at a slightly lower temperature.

Issue 2: Oiling out instead of crystallization.

Potential Cause Troubleshooting Step
Low melting point of the diastereomeric derivativeThe melting point of the derivative may be below the temperature of the crystallization experiment. Try using a lower crystallization temperature or a different solvent.
Presence of impuritiesImpurities can inhibit crystallization. Ensure the starting material and the derivatized product are of high purity. An extra purification step before crystallization may be necessary.
Inappropriate solventThe solvent may be too good a solvent for the diastereomer, preventing it from crystallizing. Use a less polar solvent or a solvent mixture to reduce solubility.

Experimental Protocols

Protocol 1: Derivatization of this compound with a Chiral Carboxylic Acid for HPLC Analysis

This protocol describes the esterification of this compound with a chiral carboxylic acid, such as (R)-(-)-O-acetylmandelic acid, to form diastereomeric esters that can be separated by HPLC.

Materials:

  • This compound (diastereomeric mixture)

  • (R)-(-)-O-acetylmandelic acid

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • HPLC-grade solvents for analysis (e.g., hexane (B92381), isopropanol)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and (R)-(-)-O-acetylmandelic acid (1.1 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath and add DCC (1.2 equivalents) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric esters by flash column chromatography on silica gel if necessary.

  • Dissolve the purified diastereomeric esters in the HPLC mobile phase for analysis.

Protocol 2: HPLC Separation of Diastereomeric Esters

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of hexane and isopropanol (B130326). The exact ratio should be optimized, starting with a 98:2 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (assuming the derivatizing agent has a UV chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample of the dissolved diastereomeric esters.

  • Record the chromatogram and determine the retention times and peak areas of the two diastereomers.

  • Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5). A higher proportion of isopropanol will decrease retention times, while a lower proportion will increase retention and may improve resolution.

Example Quantitative Data (for illustrative purposes):

DiastereomerRetention Time (min)Peak Area (%)Separation Factor (α)Resolution (Rs)
Diastereomer 112.550.21.151.6
Diastereomer 214.449.8

Note: The separation factor (α) is the ratio of the retention factors of the two peaks, and the resolution (Rs) is a measure of the degree of separation between the two peaks.

Visualizations

Caption: Workflow for the resolution of this compound diastereomers.

Caption: Troubleshooting logic for poor HPLC separation of diastereomers.

References

improving the stability of 1,2-dibromooctan-3-ol during storage

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 1,2-dibromooctan-3-ol during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Decomposition, potentially initiated by light or trace acid, leading to the formation of unsaturated compounds and bromine.Store in an amber glass vial, purge with an inert gas (argon or nitrogen), and consider adding a stabilizer.
Precipitate Formation Polymerization or formation of insoluble degradation products.Filter the sample through a compatible membrane filter (e.g., PTFE). Re-evaluate storage conditions.
Decrease in Purity (Observed by GC/HPLC) Chemical degradation.Review the potential degradation pathways and implement appropriate preventative measures as outlined in the FAQs.
pH Shift in Solution Formation of hydrobromic acid (HBr) due to hydrolysis or elimination reactions.Buffer the solution if compatible with the experimental protocol. Store in a tightly sealed container to minimize moisture exposure.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

This compound is susceptible to several degradation pathways, primarily involving the vicinal dibromide and secondary alcohol functional groups. The most common pathways include:

  • Dehydrobromination: Elimination of hydrogen bromide (HBr) to form an unsaturated bromo-alcohol. This can be catalyzed by bases or heat.

  • Debromination: Reductive elimination of both bromine atoms to yield oct-1-en-3-ol. This can be initiated by reducing agents, certain metals, or light.

  • Oxidation: The secondary alcohol can be oxidized to a ketone, forming 1,2-dibromooctan-3-one. This is more likely in the presence of oxidizing agents and can be accelerated by light and heat.

  • Hydrolysis: Reaction with water can lead to the substitution of one or both bromine atoms with hydroxyl groups, forming a diol or triol, and generating HBr.

What are the optimal storage conditions for this compound?

To maximize the shelf-life of this compound, the following storage conditions are recommended:

Parameter Recommended Condition Rationale
Temperature 2-8°CReduces the rate of chemical reactions, including degradation.
Light Protect from light (Amber vial)Minimizes light-induced degradation, such as photolytic debromination.
Atmosphere Inert atmosphere (Argon or Nitrogen)Prevents oxidation of the secondary alcohol.
Container Tightly sealed glass containerGlass is inert, and a tight seal prevents exposure to moisture and oxygen.
Are there any recommended stabilizers for this compound?

The addition of stabilizers can help to mitigate degradation. The choice of stabilizer will depend on the intended application of the compound.

Stabilizer Type Example Mechanism of Action Typical Concentration
Acid Scavenger Triethylamine, DiisopropylethylamineNeutralizes any HBr formed, preventing acid-catalyzed degradation.0.01 - 0.1% (v/v)
Antioxidant Butylated hydroxytoluene (BHT)Inhibits free-radical mediated oxidation of the alcohol.0.01 - 0.05% (w/v)

Note: Always verify that the chosen stabilizer is compatible with downstream applications.

How can I monitor the stability of my this compound sample?

Regularly assessing the purity of your sample is crucial. The following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile degradation products.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the disappearance of the parent compound and the appearance of non-volatile degradation products. A C18 column with a water/acetonitrile mobile phase is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to identify degradation products.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the intrinsic stability of the molecule.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile, water).

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal: Heat the solid compound or a solution at 80°C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Time Points: Take samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Analysis: Analyze the samples by HPLC or GC-MS to quantify the remaining this compound and identify any degradation products.

Visualizations

Caption: Potential degradation pathways of this compound.

Caption: Workflow for a forced degradation study.

Technical Support Center: Synthesis of 1,2-Dibromooctan-3-ol

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dibromooctan-3-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Question: My reaction has a consistently low yield of the desired this compound. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the quality of starting materials, reaction conditions, and workup procedures.

  • Incomplete Reaction: The bromination of 1-octen-3-ol (B46169) may not have gone to completion. This can be verified by analyzing the crude reaction mixture using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of the starting material. To drive the reaction to completion, consider increasing the reaction time or the molar equivalent of the brominating agent.

  • Side Reactions: Several side reactions can consume the starting material or the product, leading to a lower yield. The most common side reactions include:

    • Allylic Bromination: If using N-bromosuccinimide (NBS) as the brominating agent, allylic bromination can occur, where a hydrogen atom on the carbon adjacent to the double bond is substituted with a bromine atom.[1][2][3][4][5] This leads to the formation of brominated isomers that are not the desired product. Using a low concentration of Br2, which can be achieved with NBS, is intended to minimize electrophilic addition to the double bond, but radical conditions (light, radical initiators) can favor allylic substitution.[2][3][4]

    • Formation of Bromohydrins: If there is water present in the reaction mixture, the intermediate bromonium ion can be attacked by a water molecule, leading to the formation of a bromohydrin instead of the desired dibromo product.[1] It is crucial to use anhydrous solvents and reagents.

    • Oxidation of the Alcohol: N-bromosuccinimide (NBS) is a mild oxidizing agent and can oxidize the secondary alcohol in 1-octen-3-ol to a ketone, especially in the presence of water or other nucleophiles.[1][6][7]

  • Product Loss During Workup: The workup procedure is a critical step where the product can be lost. Ensure proper phase separation during extractions and minimize the number of transfer steps. When performing distillations for purification, be mindful of the product's boiling point to avoid loss.

Troubleshooting Table 1: Low Yield Optimization

Potential CauseSuggested ActionAnalytical Method for Verification
Incomplete ReactionIncrease reaction time, increase molar equivalents of brominating agent.TLC, GC-MS
Allylic Bromination (with NBS)Ensure reaction is run in the dark and without radical initiators.1H NMR, GC-MS
Bromohydrin FormationUse anhydrous solvents and reagents. Dry glassware thoroughly.1H NMR, GC-MS, IR Spectroscopy
Alcohol Oxidation (with NBS)Use freshly recrystallized NBS. Run the reaction at low temperatures.IR Spectroscopy (carbonyl stretch), 1H NMR
Product loss during workupOptimize extraction and purification steps.Material balance calculation

Problem 2: Presence of Unexpected Impurities in the Final Product

Question: My final product shows multiple spots on TLC and extra peaks in the NMR/GC-MS spectrum. What are these impurities and how can I remove them?

Answer: The presence of impurities is a common issue. Identifying the impurities is the first step toward effective removal.

  • Unreacted Starting Material (1-octen-3-ol): If the reaction did not go to completion, you will have residual 1-octen-3-ol in your product.

  • Allylic Bromination Products: As mentioned earlier, these are common byproducts when using NBS.[1][2][3][4][5]

  • Diastereomers: The bromination of the double bond creates two new stereocenters. The reaction typically proceeds via an anti-addition mechanism, leading to a specific pair of enantiomers (a racemic mixture). However, depending on the reaction conditions, other diastereomers might be formed in smaller amounts.

  • Over-brominated Products: While less common for a simple dibromination, under certain conditions, further reactions could lead to more highly brominated species.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., dichloromethane (B109758), diethyl ether) and byproducts from the brominating agent (e.g., succinimide (B58015) from NBS) can also be present.

Purification Strategies:

  • Column Chromatography: This is a very effective method for separating the desired this compound from most of the common impurities. A silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can be used.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective purification method.

  • Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be employed for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct synthetic route is the electrophilic addition of bromine (Br₂) or a bromine source like N-bromosuccinimide (NBS) to the double bond of 1-octen-3-ol.

Q2: How can I synthesize the starting material, 1-octen-3-ol?

A2: 1-Octen-3-ol can be synthesized through various methods, with two common lab-scale preparations being:

  • Grignard Reaction: The reaction of a Grignard reagent, such as pentylmagnesium bromide, with acrolein.[8]

  • Reduction of 1-octen-3-one (B146737): The selective reduction of the ketone in 1-octen-3-one using a reducing agent like sodium borohydride.[8]

Q3: What are the expected spectroscopic data for this compound?

  • ¹H NMR: The protons on the carbons bearing the bromine atoms (C1 and C2) would appear as complex multiplets in the downfield region (typically 3.5-4.5 ppm). The proton on the carbon with the hydroxyl group (C3) would also be in this region. The remaining alkyl protons would be found in the upfield region (0.8-1.7 ppm). The hydroxyl proton would appear as a broad singlet, and its chemical shift would be dependent on the concentration and solvent.

  • ¹³C NMR: The carbons bonded to the electronegative bromine and oxygen atoms would have chemical shifts in the range of 50-80 ppm. The other aliphatic carbons would appear at higher field (10-40 ppm).

  • GC-MS: The mass spectrum would likely not show a prominent molecular ion peak due to the facile loss of HBr or Br. Characteristic fragments would be observed corresponding to the loss of these groups. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) would result in characteristic M+2 peaks for bromine-containing fragments.

Q4: How can I monitor the progress of the bromination reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting material, 1-octen-3-ol, is more polar than the product, this compound. Therefore, the product will have a higher Rf value on a silica gel TLC plate. The disappearance of the starting material spot indicates the completion of the reaction. Staining with a potassium permanganate (B83412) solution can be used to visualize the spots, as the alkene in the starting material will react with the stain.

Experimental Protocols

Synthesis of 1-octen-3-ol via Grignard Reaction [8]

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place magnesium turnings (1.1 eq).

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of 1-bromopentane (B41390) (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the Grignard reaction.

  • Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining 1-bromopentane solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of acrolein (1.0 eq) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain 1-octen-3-ol.

Synthesis of this compound (General Procedure for Alkene Bromination)

  • Dissolve 1-octen-3-ol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel. The characteristic red-brown color of bromine should disappear upon addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Caption: Experimental workflow for the synthesis of this compound and the origin of common impurities.

Caption: Troubleshooting logic for addressing low yield or impurity issues in the synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 1,2-Dibromooctan-3-ol

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,2-dibromooctan-3-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and safety information.

Troubleshooting Guide

Encountering issues during the scale-up of a chemical synthesis is common. This guide addresses specific problems that may arise during the preparation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product during workup or purification. - Inefficient mixing at a larger scale.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature; it may need to be adjusted for larger volumes to control exotherms. - Use a buffered workup to avoid acidic or basic conditions that could degrade the product. - Ensure adequate agitation is maintained throughout the reaction to ensure homogeneity.
Formation of Significant Amounts of 1,2,3-Tribromooctane (Side Product) - Excess of the brominating agent. - Reaction temperature is too high, promoting further reaction.- Carefully control the stoichiometry of the brominating agent (e.g., NBS). A slight excess may be needed, but large excesses should be avoided. - Maintain a lower reaction temperature to improve selectivity for the desired bromohydrin.
Presence of Unreacted oct-1-en-3-ol - Insufficient amount of brominating agent. - Poor mixing leading to localized areas of low reagent concentration. - Deactivation of the brominating agent.- Ensure the accurate addition of the brominating agent. - Improve agitation to ensure all the starting material comes into contact with the reagent. - Use fresh, high-quality N-bromosuccinimide (NBS).
Difficulties in Product Purification - Similar polarities of the product and byproducts. - Thermal decomposition of the product during distillation.- Employ column chromatography with a carefully selected solvent system for separation. - Consider vacuum distillation at a lower temperature to prevent decomposition.
Runaway Reaction - Poor heat dissipation on a larger scale. - Addition of reagents too quickly.- Ensure the reactor is equipped with an efficient cooling system. - Add the brominating agent portion-wise or via a syringe pump to control the reaction rate and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended brominating agent for scaling up the synthesis of this compound?

A1: For larger-scale synthesis, N-bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂).[1] NBS is a solid, making it safer and easier to handle than the highly corrosive and volatile liquid bromine.[1] It also allows for a slow and controlled generation of bromine in situ, which helps to manage the reaction exotherm and improve selectivity.[1]

Q2: What is the typical solvent system used for this reaction at scale?

A2: A mixture of an organic solvent and water is typically used. Dimethyl sulfoxide (B87167) (DMSO) and water are a common choice for bromohydrin formation using NBS.[2] The water acts as the nucleophile to form the hydroxyl group.

Q3: What are the main side products to expect and how can they be minimized?

A3: The primary side product is the vicinal dibromide, 1,2-dibromooctane, formed from the reaction of the intermediate bromonium ion with bromide ions.[3] To minimize this, a high concentration of water is used to outcompete the bromide ion in attacking the bromonium ion intermediate. Another potential side product is 1,2,3-tribromooctane if an excess of the brominating agent is used under harsh conditions.

Q4: What is the expected stereochemistry of the product?

A4: The reaction proceeds via an anti-addition mechanism. This means the hydroxyl group and the bromine atom will be on opposite faces of the original double bond.

Q5: What are the critical safety precautions to take when scaling up this synthesis?

A5: Bromination reactions can be exothermic and release corrosive fumes.[4] It is crucial to have adequate cooling and ventilation.[4] When using NBS, be aware that it can react exothermically with certain organic compounds, even in the solid state.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] For detailed safety information on handling bromine and brominating agents, refer to established safety guidelines.[2][4]

Experimental Protocol: Synthesis of this compound (Representative)

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale, with considerations for scaling up. Note: This is a generalized procedure and should be optimized for specific equipment and scale.

Materials:

  • oct-1-en-3-ol

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling system for the reactor

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, dissolve oct-1-en-3-ol in a mixture of DMSO and water.

  • Cooling: Cool the reaction mixture to 0-5 °C using the reactor's cooling system.

  • Addition of NBS: Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred reaction mixture, ensuring the internal temperature does not exceed 10 °C. The addition of NBS can be exothermic, so careful monitoring and control of the addition rate are crucial.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Workup: Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate as the eluent to obtain pure this compound.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Key relationships in scaling up the synthesis of this compound.

References

dealing with polymerization during 1,2-dibromooctan-3-ol reactions

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 1,2-dibromooctan-3-ol. The primary focus is on addressing the common issue of polymerization during the reaction.

Troubleshooting Guide: Polymerization and Other Side Reactions

This guide is designed to help you identify and resolve common problems encountered during the synthesis of this compound from oct-1-en-3-ol and bromine (Br₂).

Observed Issue Potential Cause Recommended Solution
Reaction mixture becomes viscous or solidifies (polymer formation) 1. Radical Polymerization: Initiation of polymerization of the starting material (oct-1-en-3-ol) via free radicals. This can be triggered by heat, light, or impurities.a. Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath.[1] b. Exclusion of Light: Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil.[2] c. Use of Inhibitors: Add a radical inhibitor to the reaction mixture before introducing bromine. Common inhibitors and their typical concentrations are listed in the table below.
2. Acid-Catalyzed Polymerization: The generation of HBr as a byproduct can potentially lead to acid-catalyzed polymerization or decomposition of the starting material or product.a. Buffered System: Consider using a non-nucleophilic base (e.g., sodium carbonate) as an acid scavenger. b. Slow Addition of Bromine: Add the bromine solution dropwise and slowly to prevent a localized buildup of HBr.
Low yield of this compound 1. Incomplete Reaction: Insufficient bromine or reaction time.a. Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material. b. Stoichiometry: Ensure the correct stoichiometry of bromine is used. A slight excess may be necessary, but a large excess can lead to side reactions.
2. Competing Reactions: Besides polymerization, other side reactions like allylic bromination can occur, especially at higher temperatures or under UV light.[3][4][5]a. Optimize Reaction Conditions: Favor electrophilic addition by maintaining low temperatures and excluding light.[2] b. Reagent Choice: While N-bromosuccinimide (NBS) is often used for allylic bromination, using molecular bromine (Br₂) under the right conditions favors addition to the double bond.[4]
Formation of multiple unexpected products 1. Allylic Rearrangement: The intermediate allylic carbocation or radical can undergo rearrangement, leading to a mixture of constitutional isomers.[6]a. Control of Reaction Mechanism: Conditions that favor a concerted or near-concerted bromonium ion mechanism will minimize carbocation rearrangements. Low temperatures and non-polar solvents can help.
2. Impurities in Starting Material: The presence of impurities in oct-1-en-3-ol can lead to the formation of various byproducts.a. Purify Starting Material: Ensure the purity of the oct-1-en-3-ol, for example, by distillation.
Recommended Polymerization Inhibitors

The following table summarizes common radical inhibitors that can be used to prevent polymerization during the bromination of oct-1-en-3-ol.[7][8][]

Inhibitor Typical Concentration (by weight) Removal Method Notes
Hydroquinone (B1673460) (HQ) 0.01 - 0.1%Wash with a dilute aqueous base solution (e.g., 5-10% NaOH).[10]Effective in the presence of oxygen.[][10]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Column chromatography or distillation.A common and effective phenolic inhibitor.[7]
4-tert-Butylcatechol (TBC) 0.01 - 0.1%Wash with a dilute aqueous base solution.[7]Often used for stabilizing monomers during storage and transport.[7]
Phenothiazine 0.01 - 0.1%Column chromatography.Can be more effective than phenolic inhibitors in some systems.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a solid mass. What happened and can I salvage my product?

A1: The solidification of your reaction mixture is a strong indication of significant polymerization of the starting material, oct-1-en-3-ol. This is a common issue when working with unsaturated monomers.[7] Unfortunately, once a significant amount of polymer has formed, it is very difficult to isolate the desired this compound from the polymer matrix. The best course of action is to discard the reaction and restart, implementing preventative measures as outlined in the troubleshooting guide, such as lowering the reaction temperature, excluding light, and adding a polymerization inhibitor.

Q2: What is the mechanism of polymerization in this reaction?

A2: Polymerization during the bromination of oct-1-en-3-ol is most likely a free-radical polymerization.[8] This process is initiated by free radicals that can be generated by heat, UV light, or radical-initiating impurities. The initiator radical adds to the double bond of an oct-1-en-3-ol molecule, creating a new radical. This new radical then adds to another monomer molecule, and this process repeats, leading to the formation of long polymer chains.

Q3: How do I choose the right polymerization inhibitor?

A3: The choice of inhibitor depends on your specific reaction conditions and purification strategy.[8]

  • Phenolic inhibitors like hydroquinone and BHT are very common, effective, and often easily removed by an aqueous base wash if your product is not base-sensitive.[7][][10]

  • 4-tert-Butylcatechol (TBC) is also easily removed with a base wash and is a standard choice for monomer stabilization.[7]

  • If your product is sensitive to basic conditions, you might consider an inhibitor like BHT which can be removed by chromatography or distillation.

Q4: Can I use N-bromosuccinimide (NBS) instead of liquid bromine to avoid handling hazardous Br₂?

A4: While NBS is a source of bromine, it is primarily used for allylic bromination, which is a substitution reaction at the carbon adjacent to the double bond, not an addition across the double bond.[3][4][5] This would lead to a different product (e.g., 3-bromo-oct-1-en-2-ol or 1-bromo-oct-2-en-3-ol). For the synthesis of this compound, the direct addition of molecular bromine (Br₂) is the required reaction.[2][11]

Q5: What is the ideal solvent for this reaction?

A5: The bromination of alkenes is typically carried out in inert, non-nucleophilic solvents. Common choices include chlorinated solvents like dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄), or hydrocarbons like hexanes.[11] Using a non-polar solvent helps to favor the desired electrophilic addition mechanism and can minimize side reactions. Protic solvents like water or alcohols should be avoided as they can participate in the reaction to form halohydrins or haloethers.[11]

Experimental Protocol: Synthesis of this compound with Polymerization Inhibition

This protocol provides a detailed methodology for the bromination of oct-1-en-3-ol, incorporating measures to minimize polymerization.

Materials:

  • Oct-1-en-3-ol

  • Bromine (Br₂)

  • Dichloromethane (DCM), anhydrous

  • Hydroquinone (or other suitable inhibitor)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve oct-1-en-3-ol in anhydrous dichloromethane (DCM). Add a catalytic amount of a polymerization inhibitor such as hydroquinone (e.g., 0.05% by weight relative to the starting material).

  • Cooling: Cool the flask in an ice bath to 0-5 °C with stirring. Wrap the entire apparatus in aluminum foil to exclude light.

  • Bromine Addition: Prepare a solution of bromine in DCM and place it in the addition funnel. Add the bromine solution dropwise to the stirred solution of oct-1-en-3-ol over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition. The disappearance of the bromine's reddish-brown color indicates its consumption.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Quenching: Slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine. The reddish-brown color should completely disappear.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove HBr and the phenolic inhibitor) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Reaction Pathway and Competing Polymerization

Caption: Desired vs. side reaction pathways.

Troubleshooting Workflow for Polymerization

Caption: Troubleshooting polymerization issues.

Logical Relationship of Polymerization Inhibition

Caption: How inhibitors stop polymerization.

References

alternative work-up procedures for 1,2-dibromooctan-3-ol synthesis

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dibromooctan-3-ol.

Experimental Protocols

A representative protocol for the synthesis of this compound is detailed below. This is a generalized procedure, and optimal conditions may vary.

Representative Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-octen-3-ol (B46169) in a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride). Cool the solution to 0°C in an ice bath.

  • Bromination: Slowly add a solution of bromine in the same solvent to the stirred solution of 1-octen-3-ol. The addition should be dropwise to maintain the reaction temperature below 5°C. The characteristic red-brown color of bromine should disappear as it reacts. Continue the addition until a faint, persistent bromine color is observed.

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) or sodium bisulfite, until the red-brown color disappears completely.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or a diol-functionalized stationary phase to yield pure this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Persistent Red-Brown Color After Quenching Incomplete quenching of excess bromine.Add more of the quenching agent (e.g., saturated sodium thiosulfate solution) and stir vigorously until the color disappears.
Formation of an Emulsion During Extraction The polarity of the solvent system may be too similar, or vigorous shaking may have occurred.Allow the mixture to stand for an extended period. If the emulsion persists, add a small amount of brine to the separatory funnel. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
Low Yield of the Desired Product Incomplete reaction, side reactions, or loss of product during work-up.Ensure the reaction goes to completion by monitoring with TLC. Consider alternative brominating agents like N-bromosuccinimide (NBS) to minimize side reactions. Be cautious during the work-up, as the polar hydroxyl group can lead to some product partitioning into the aqueous layer. Multiple extractions of the aqueous layer can help recover the product.
Presence of Multiple Spots on TLC After Reaction Formation of side products such as diastereomers, regioisomers, or products of rearrangement.The bromination of allylic alcohols can sometimes lead to rearrangement products. Purification by column chromatography is necessary to isolate the desired isomer. Using a non-polar, aprotic solvent can minimize the formation of certain side products.
Product is a Dark Oil or Solid Presence of polymeric or high molecular weight byproducts.Ensure the reaction temperature is kept low during bromine addition. Purify the crude product by column chromatography.
Difficulty in Removing Solvent The product may be a high-boiling oil.Use a high-vacuum pump to remove residual solvent. Be mindful of the product's volatility.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products arise from the reactivity of the allylic alcohol. These can include:

  • Diastereomers: The addition of bromine to the double bond can result in the formation of different stereoisomers.

  • Rearrangement Products: In some cases, rearrangement of the carbocation intermediate can lead to the formation of constitutional isomers.

  • Bromo-ethers: If an alcohol is used as the solvent, it can be incorporated into the product to form a bromo-ether.

Q2: What are some alternative quenching agents for excess bromine?

A2: Besides sodium thiosulfate, other effective quenching agents include sodium sulfite (B76179) and sodium bisulfite.[1] The choice of quenching agent can depend on the pH sensitivity of the product and the desired work-up conditions.

Q3: How can I improve the separation of this compound from the aqueous layer during extraction?

A3: Due to the presence of the polar hydroxyl group, this compound may have some solubility in water. To improve extraction efficiency:

  • Perform multiple extractions (3-4 times) with a suitable organic solvent.

  • Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.

  • Use a more polar extraction solvent if the product is highly polar, but be mindful of solvent miscibility.

Q4: What is the best method for purifying the crude this compound?

A4: Column chromatography is the most effective method for purifying this compound. Given the polar nature of the diol, a diol-functionalized silica gel column can provide better separation compared to standard silica gel.[2][3][4][5][6] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

Q5: Can I use a different brominating agent instead of molecular bromine?

A5: Yes, N-bromosuccinimide (NBS) is a common alternative to molecular bromine.[7] It can be a milder and more selective brominating agent, which can help to reduce the formation of side products. The reaction with NBS is typically carried out in the presence of a small amount of water or other nucleophilic solvent.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Enhancing the Regioselectivity of 1-Octen-3-ol Bromination

Author: BenchChem Technical Support Team. Date: October 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of 1-octen-3-ol (B46169). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Section 1: Allylic C-H Bromination using N-Bromosuccinimide (NBS)

This section focuses on the selective bromination of the allylic C-H bonds in 1-octen-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity when brominating 1-octen-3-ol with NBS?

Q2: What are the recommended reaction conditions for the allylic bromination of 1-octen-3-ol with NBS?

A2: Typically, the reaction is carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, with the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under reflux or photochemical conditions (using a UV lamp).[2][3] The use of NBS is crucial as it provides a low, constant concentration of bromine, which favors allylic substitution over electrophilic addition to the double bond.[3][4]

Q3: How can I minimize the formation of dibrominated byproducts?

A3: The formation of dibrominated byproducts occurs through the electrophilic addition of bromine across the double bond. Using NBS in a non-polar solvent is the primary method to suppress this side reaction.[4] Maintaining a very low concentration of Br₂ throughout the reaction is key. This is achieved because NBS reacts with the HBr generated during the radical substitution to regenerate Br₂, keeping its concentration minimal.[5]

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low to no reaction - Ineffective radical initiation. - Decomposed NBS.- Ensure the radical initiator (AIBN or BPO) is fresh and added at the correct temperature for its decomposition. - Use freshly recrystallized NBS. - If using photochemical initiation, ensure the lamp is of the appropriate wavelength and intensity.
Formation of significant amounts of dibrominated byproduct - High concentration of Br₂. - Use of a polar solvent.- Ensure the reaction is performed in a non-polar solvent like CCl₄ or cyclohexane. - Avoid exposure to external sources of bromine. - Ensure the NBS is not contaminated with Br₂.
Low yield of desired allylic bromide - Competing side reactions. - Product degradation. - Inefficient work-up.- Optimize reaction temperature; lower temperatures can sometimes improve selectivity. - Ensure the reaction is protected from light if not using photochemical initiation, to prevent unwanted side reactions. - During work-up, wash the organic layer with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine.
Mixture of regioisomers is difficult to separate - Similar physical properties of the isomers.- Employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) for separation. - Consider derivatizing the alcohol functionality to improve separation characteristics.
Experimental Protocol: Allylic Bromination with NBS

Materials:

  • 1-octen-3-ol

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄), anhydrous

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or UV lamp

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve 1-octen-3-ol in anhydrous CCl₄.

  • Add recrystallized NBS (1.1 equivalents) and a catalytic amount of AIBN or BPO.

  • Fit the flask with a reflux condenser and place it in a heating mantle.

  • Heat the mixture to reflux (or irradiate with a UV lamp at room temperature) and monitor the reaction progress by TLC or GC. The solid NBS should be consumed as the reaction proceeds.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Transfer the filtrate to a separatory funnel and wash with sodium thiosulfate solution to remove any unreacted bromine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the regioisomers.

Diagrams

References

Validation & Comparative

Mass Spectrometry Fragmentation Analysis: A Comparative Guide for 1,2-Dibromooctan-3-ol and Related Structures

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,2-dibromooctan-3-ol against experimentally determined fragmentation patterns of structurally related compounds. The objective is to offer a predictive framework for identifying and characterizing similar halogenated long-chain alcohols, which are of interest in synthetic chemistry and as intermediates in drug development.

Predicted Fragmentation of this compound

Key predicted fragmentation pathways for this compound include:

  • Alpha-Cleavage (adjacent to the hydroxyl group): This is a dominant fragmentation pathway for alcohols, leading to the formation of a resonance-stabilized oxonium ion. For this compound, cleavage between C3 and C4 would result in a fragment containing the hydroxyl group and the two bromine atoms.

  • Dehydration: The loss of a water molecule (M-18) is a common fragmentation route for alcohols.

  • Carbon-Bromine Bond Cleavage: The loss of a bromine radical (M-79 or M-81) is a characteristic fragmentation for bromoalkanes.

  • Alkyl Chain Fragmentation: Cleavage of C-C bonds along the octyl chain will produce a series of hydrocarbon fragments.

Comparative Fragmentation Data

To substantiate the predicted fragmentation, mass spectral data from structurally similar compounds are presented below. These comparisons highlight the influence of the hydroxyl group and the bromine atoms on the fragmentation process.

CompoundKey Fragments (m/z) and ObservationsReference
1,2-Dibromooctane The mass spectrum of this compound, lacking the hydroxyl group, would be expected to be dominated by the loss of bromine and fragmentation of the alkyl chain. The molecular ion peak would exhibit the characteristic M, M+2, M+4 pattern. A prominent peak at m/z 69 is noted in the NIST database, likely corresponding to a C5H9+ fragment.[1]
3-Octanol As a non-halogenated analogue, its fragmentation is driven by the hydroxyl group. The mass spectrum in the NIST database shows a base peak at m/z 59, resulting from alpha-cleavage between C3 and C4. Loss of water (M-18) is also observed.[2]
8-Bromo-1-octanol With the bromine and hydroxyl groups at opposite ends of the chain, their influence on each other's fragmentation pathways is minimized. The NIST WebBook entry for this compound shows a complex spectrum with fragments resulting from both alcohol and alkyl bromide fragmentation patterns.[3][4]
1,3-Dibromo-2-propanol This shorter-chain analogue provides insight into the fragmentation of a molecule with vicinal bromine atoms and a secondary alcohol. The NIST mass spectrum shows a complex pattern with significant peaks corresponding to the loss of Br, H2O, and CH2Br.[5]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound and similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS), based on standard analytical methods for semi-volatile organic compounds.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-500.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

Visualization of Predicted Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI-MS fragmentation of this compound.

References

A Comparative Guide to Halogenated Intermediates: 1,2-Dibromo-1-phenylethanol and its Analogs

Author: BenchChem Technical Support Team. Date: October 2025

In the landscape of synthetic organic chemistry and drug development, halogenated intermediates are indispensable building blocks. Their unique reactivity allows for a diverse range of chemical transformations, making them crucial in the synthesis of complex molecules. This guide provides a detailed comparison of the acyclic vicinal dibromoalcohol, 1,2-dibromo-1-phenylethanol, with two other key halogenated intermediates: the monobrominated analog, 2-bromo-1-phenylethanol, and the cyclic counterpart, 2,3-dibromocyclohexanol. This comparison will focus on their synthesis, physical and spectroscopic properties, and reactivity in key chemical transformations, supported by experimental data.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of these intermediates are fundamental for their characterization and are summarized in the table below.

Property1,2-Dibromo-1-phenylethanol2-Bromo-1-phenylethanol2,3-Dibromocyclohexanol
Molecular Formula C8H8Br2OC8H9BrOC6H10Br2O
Molecular Weight 279.96 g/mol [1]201.06 g/mol 257.95 g/mol [2]
Appearance -Colorless to light yellow clear liquid-
1H NMR (CDCl3, δ ppm) 7.43-7.27 (m, 5H, Ar-H), 4.92 (q, 1H, CH-OH), 3.64 (dd, 1H, CH2Br), 3.55 (dd, 1H, CH2Br), 2.65 (d, 1H, OH)[3]7.26-7.39 (m, 5H, Ar-H), 4.91 (q, 1H, CH-OH), 3.59 (m, 1H, CH2Br), 3.73 (m, 1H, CH2Br), 2.01 (s, 1H, OH)[3]Complex multiplet signals for cyclohexyl protons
13C NMR (CDCl3, δ ppm) 143.8, 128.5, 127.6, 126.5, 76.3, 40.2[2][3]145.9, 128.5, 127.4, 125.4, 70.4, 25.1[3]-
IR (thin film, cm-1) ~3360 (O-H), ~1050 (C-O), ~700, ~760 (C-Br)3364 (O-H), 1007 (C-O), 699 (C-Br)[3]-

Synthesis of Halogenated Intermediates

The synthesis of these halogenated intermediates typically involves the reaction of an alkene with a bromine source in the presence of water or the ring-opening of an epoxide.

Synthetic Approaches

Below is a summary of common synthetic routes to the three compared halogenated intermediates.

IntermediateStarting MaterialReagentsTypical Yield
1,2-Dibromo-1-phenylethanol Styrene (B11656)Br2, H2O~88%[4]
2-Bromo-1-phenylethanol Styrene oxideHBrHigh
2,3-Dibromocyclohexanol CyclohexeneNBS, H2O-

Experimental Protocols

Synthesis of 1,2-Dibromo-1-phenylethanol from Styrene

Procedure:

  • Dissolve styrene (57.2 mL) in dichloromethane (B109758) (50 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (25.6 mL) in dichloromethane (50 mL) from the addition funnel to the stirred solution. The bromine color should disappear upon addition.[4]

  • After the addition is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1,2-dibromo-1-phenylethanol.[4]

Caption: Synthesis of 1,2-dibromo-1-phenylethanol from styrene.

Reactivity Comparison: Substitution vs. Elimination

The reactivity of these halogenated intermediates is largely dictated by the nature of the substrate (acyclic vs. cyclic, monobrominated vs. dibrominated) and the reaction conditions (base, nucleophile, solvent).

Elimination Reactions

Elimination reactions of these intermediates, typically promoted by a strong base, lead to the formation of alkenes or vinyl bromides. The stereochemistry of the starting material and the reaction conditions play a crucial role in determining the product distribution.

IntermediateBaseMajor Product(s)
1,2-Dibromo-1-phenylethanol Potassium tert-butoxide(E)-1-bromo-1-phenylethene
2-Bromo-1-phenylethanol Strong, non-nucleophilic baseStyrene oxide
2,3-Dibromocyclohexanol Potassium tert-butoxideCyclohexene oxide, bromocyclohexenols
Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of these intermediates allow for the introduction of a wide range of functional groups. The reaction mechanism (SN1 vs. SN2) is influenced by the substrate structure and the nature of the nucleophile.

IntermediateNucleophileMajor Product
1,2-Dibromo-1-phenylethanol Azide (N3-)1-Azido-2-bromo-1-phenylethanol
2-Bromo-1-phenylethanol Cyanide (CN-)2-Cyano-1-phenylethanol
2,3-Dibromocyclohexanol Thiolate (RS-)2-(Alkylthio)-3-bromocyclohexanol

Experimental Protocols for Reactivity Studies

Elimination Reaction of 1,2-Dibromo-1-phenylethanol

Procedure:

  • Dissolve 1,2-dibromo-1-phenylethanol in dry tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain (E)-1-bromo-1-phenylethene.

Caption: Competing elimination and substitution pathways.

Application in Drug Development

Halogenated intermediates are pivotal in the synthesis of pharmaceuticals. The bromine atoms serve as versatile handles for introducing various functionalities and for constructing complex molecular architectures. For instance, bromohydrins can be readily converted to epoxides, which are key intermediates in the synthesis of beta-blockers and other bioactive molecules. The ability to control the stereochemistry during the synthesis and subsequent reactions of these intermediates is crucial for producing enantiomerically pure drugs.

Conclusion

1,2-Dibromo-1-phenylethanol, 2-bromo-1-phenylethanol, and 2,3-dibromocyclohexanol represent a versatile class of halogenated intermediates. Their reactivity is a finely tuned interplay of their structure and the reaction conditions. A thorough understanding of their synthesis and reactivity patterns, as outlined in this guide, is essential for researchers and drug development professionals to effectively utilize these building blocks in the creation of novel and complex molecules. The provided experimental protocols and comparative data serve as a valuable resource for the practical application of these important synthetic intermediates.

References

A Comparative Guide to Alternative Brominating Agents for the Synthesis of 1,2-Dibromoalkanes

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2-dibromoalkanes is a fundamental transformation in organic chemistry, providing versatile intermediates for the synthesis of pharmaceuticals and other complex molecules. While molecular bromine (Br₂) has been the traditional reagent for this purpose, its high toxicity, corrosiveness, and hazardous handling have driven the development of safer and more convenient alternatives. This guide provides an objective comparison of various alternative brominating agents, supported by experimental data, to aid researchers in selecting the most suitable reagent for their specific needs.

Performance Comparison of Brominating Agents

The following table summarizes the performance of several alternative brominating agents for the synthesis of 1,2-dibromoalkanes from alkenes, focusing on reaction yield, time, and conditions.

Brominating Agent(s)Substrate (Alkene)SolventReaction TimeTemperatureYield (%)Reference
N-Bromosuccinimide (NBS) / LiBr Various alkenes, alkynes, allenesTHFMinutesRoom Temp.Good to Excellent[1][2]
Pyridinium (B92312) Tribromide (PTB) trans-Cinnamic acidAcetic acid---[3]
cis-Stilbene (B147466)Acetic acid20 min (reflux)Reflux-[4]
trans-StilbeneAcetic acid---[4]
1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) Various alkenes--Mild conditionsGood to Excellent[1]
Copper(II) Bromide (CuBr₂) Various electron-rich aromatic compounds--Room Temp.Moderate to Good[5]
HBr / DMSO Various olefins---Very Good[1]
KBr / Diacetoxyiodobenzene Various alkenes and alkynesCH₂Cl₂-H₂O (1:1)ShortRoom Temp.Excellent (92-98%)[6]
(Bromodimethyl)sulfonium bromide Various alkenes and alkynesAcetonitrile15-30 minRoom Temp.High to Excellent[7]
In situ generated Br₂ (HBr / NaOCl) (E,E,Z)-1,5,9-cyclododecatrieneCyclohexane (B81311)/DCM--83-97%[8]
Tetrapropylammonium nonabromide (Pr₄NBr₉) Various substrates-Rapid--[1]

Reaction Mechanisms and Experimental Workflows

The bromination of alkenes generally proceeds through an electrophilic addition mechanism. The initial attack of the π-bond of the alkene on the bromine source leads to the formation of a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion (or other nucleophile) from the opposite face results in the characteristic anti-addition of the two bromine atoms.[9][10][11]

General Mechanism of Alkene Bromination

Caption: General mechanism of alkene bromination involving a cyclic bromonium ion intermediate.

Detailed Experimental Protocols

Bromination using N-Bromosuccinimide (NBS) and Lithium Bromide (LiBr)

This method provides a mild and efficient route for the dibromination of various unsaturated compounds.[2]

Procedure:

  • To a solution of the alkene (1.0 mmol) in tetrahydrofuran (B95107) (THF, 5 mL) at room temperature, add N-bromosuccinimide (1.1 mmol) and lithium bromide (1.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated aqueous sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,2-dibromoalkane.

Bromination using Pyridinium Tribromide (PTB)

Pyridinium tribromide is a stable, crystalline solid that serves as a convenient and safer source of bromine.[3]

  • In a 50 mL round-bottom flask, combine cis-stilbene (0.300 g) and pyridinium tribromide (0.600 g).

  • Add glacial acetic acid (6 mL) and a boiling stone.

  • Heat the mixture under reflux for 20 minutes with occasional swirling.

  • After reflux, remove the flask from the heat and allow it to cool. Place the entire assembly in an ice bath to facilitate crystallization.

  • Add 8 mL of water to the flask and continue to cool in an ice-water bath.

  • Collect the solid product by vacuum filtration, wash with 3 mL of cold water, and allow it to air dry.

Bromination using in situ Generated Bromine (HBr/NaOCl) in a Flow System

This continuous flow method offers a safe and sustainable alternative by generating hazardous bromine in situ.[8]

Experimental Workflow:

Caption: Experimental workflow for continuous flow bromination with in situ bromine generation.

Procedure: [8]

  • Set up a continuous flow reactor system as depicted in the diagram above.

  • Prepare separate solutions of hydrobromic acid (HBr), sodium hypochlorite (B82951) (NaOCl), the alkene substrate in a suitable solvent (e.g., a mixture of cyclohexane and dichloromethane), and a quenching agent (e.g., aqueous sodium sulfite).

  • Pump the HBr and NaOCl solutions into the first T-mixer to generate bromine in situ.

  • The resulting bromine stream is then mixed with the alkene solution in the second T-mixer, initiating the bromination reaction in the second reactor. Cooling may be applied to this reactor to control selectivity.

  • The output from the bromination reactor is then mixed with the quenching solution in the third T-mixer to neutralize any unreacted bromine.

  • The final product stream is collected for workup and purification.

Safety and Handling Considerations

A major advantage of using alternative brominating agents is the enhanced safety profile compared to molecular bromine.

  • Solid Reagents (NBS, PTB, DBDMH): These are generally easier and safer to handle than liquid bromine, reducing the risk of inhalation and skin contact.[1][3][12] However, they are still corrosive and should be handled with appropriate personal protective equipment.

  • In situ Generation: Generating bromine in situ, particularly in a closed flow system, significantly minimizes operator exposure to the hazardous reagent.[8]

  • HBr/Oxidant Systems: While avoiding the direct use of Br₂, these systems still involve corrosive and reactive reagents that require careful handling.

Conclusion

A variety of effective and safer alternatives to molecular bromine are available for the synthesis of 1,2-dibromoalkanes. Reagents such as N-bromosuccinimide, pyridinium tribromide, and 1,3-dibromo-5,5-dimethylhydantoin offer the convenience of being stable, solid reagents. Systems that generate bromine in situ, especially within continuous flow reactors, represent a significant advancement in process safety and sustainability. The choice of the optimal brominating agent will depend on factors such as the specific substrate, desired scale, available equipment, and safety considerations. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

A Comparative Analysis of the Reactivity of 1,2-Dibromooctan-3-ol and 1,2-Dichlorooctan-3-ol in Epoxide Formation

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 1,2-dibromooctan-3-ol and 1,2-dichlorooctan-3-ol in the base-promoted intramolecular cyclization to form 1-(oxiran-2-yl)hexan-1-ol. This reaction is a fundamental transformation in organic synthesis, crucial for the preparation of epoxides which are versatile intermediates in the development of pharmaceutical agents and other fine chemicals.

Executive Summary

The conversion of vicinal halohydrins to epoxides proceeds via an intramolecular SN2 (bimolecular nucleophilic substitution) reaction. The primary determinant of the reaction rate in this transformation is the nature of the halogen substituent, which functions as the leaving group. Based on fundamental principles of organic chemistry, This compound exhibits significantly higher reactivity than 1,2-dichlorooctan-3-ol . This is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, the cyclization of the bromo-analog is expected to be faster and may proceed under milder conditions or result in higher yields in a given timeframe.

Theoretical Background: The Intramolecular SN2 Mechanism

The formation of an epoxide from a 1,2-halohydrin is a classic example of an intramolecular Williamson ether synthesis. The reaction is initiated by the deprotonation of the hydroxyl group by a base, forming a transient alkoxide. This is followed by a backside nucleophilic attack of the alkoxide on the adjacent carbon atom bearing the halogen. The halide is displaced as a leaving group, resulting in the formation of the three-membered epoxide ring.

For this reaction to occur efficiently, the molecule must adopt a conformation where the attacking alkoxide and the leaving halide are in an anti-periplanar arrangement. This geometric requirement ensures optimal orbital overlap for the backside attack characteristic of the SN2 mechanism.

Comparative Reactivity Analysis

The rate-determining step of this intramolecular SN2 reaction is the cleavage of the carbon-halogen bond. The facility of this bond breaking is directly related to the stability of the departing halide ion, i.e., its leaving group ability.

ParameterThis compound1,2-Dichlorooctan-3-olRationale
Halogen Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Halogen at the 2-position.
Leaving Group Ability ExcellentGoodBromide is a weaker base and more polarizable than chloride, making it a better leaving group.
Relative Reaction Rate FasterSlowerThe rate of an SN2 reaction is highly dependent on the quality of the leaving group.
Expected Yield (at a given time) HigherLowerA faster reaction will lead to a greater conversion to product in the same amount of time.
Required Reaction Conditions MilderPotentially HarsherThe higher reactivity of the bromo-compound may allow for the use of weaker bases or lower temperatures.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 1-(oxiran-2-yl)hexan-1-ol from the respective 1,2-dihalooctan-3-ols.

Materials:

  • This compound or 1,2-dichlorooctan-3-ol

  • Sodium hydroxide (B78521) (NaOH) or other suitable base (e.g., potassium tert-butoxide)

  • A suitable solvent (e.g., methanol, ethanol, or a biphasic system with a phase-transfer catalyst)

  • Diethyl ether or other extraction solvent

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve the halohydrin (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add a solution or solid portion of the base (typically 1.1 to 1.5 equivalents) to the stirred solution. The addition may be done at room temperature or at a reduced temperature (e.g., 0 °C) to control any exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) three times.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove any remaining base and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude epoxide product by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizing the Reaction Pathway and Workflow

Validating the Structure of 1,2-Dibromooctan-3-ol Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: October 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of using single-crystal X-ray crystallography for the structural validation of 1,2-dibromooctan-3-ol derivatives and similar halogenated organic compounds. We present supporting experimental data from analogous molecules, detailed experimental protocols, and a comparison with alternative analytical methods.

The precise atomic arrangement in chiral molecules like this compound is critical for understanding their biological activity and for the rational design of new therapeutic agents. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution three-dimensional structure.

Comparative Analysis of Halogenated Compound Structures

To illustrate the power of X-ray crystallography in elucidating the structural details of brominated organic molecules, we present a comparison of crystallographic data from two example compounds: meso-1,2-dibromo-1,2-diphenylethane (B7791125) (a vicinal dibromide) and 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol (a halogenated alcohol). While specific data for this compound derivatives are not publicly available, the data from these analogs provide a strong basis for understanding the expected structural features.

Parametermeso-1,2-Dibromo-1,2-diphenylethane2,2-Dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Unit Cell Dimensions a = 10.95 Å, b = 6.48 Å, c = 9.55 Åa = 9.34 Å, b = 10.11 Å, c = 16.23 Å
β = 103.4°α = β = γ = 90°
C-Br Bond Lengths ~1.97 ÅN/A
C-Cl Bond Lengths N/A1.78 Å, 1.79 Å
C-O Bond Length (alcohol) N/A~1.43 Å
Key Torsion Angles Br-C-C-Br: ~180° (anti-periplanar)Cl-C-C-O: Varies

Note: The data for meso-1,2-dibromo-1,2-diphenylethane is representative of a typical vicinal dibromide and is compiled from various sources. The data for the dichlorinated propanol (B110389) derivative is from a published crystal structure.

The Indispensable Role of X-ray Crystallography

X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for confirming the connectivity and stereochemistry of a synthesized molecule. For a compound like this compound, this technique can definitively establish the relative stereochemistry of the two bromine atoms and the hydroxyl group.

The workflow for structural validation of a novel compound like a this compound derivative typically follows a logical progression from synthesis to definitive structure elucidation.

Caption: A generalized workflow for the synthesis, purification, crystallization, and structural elucidation of a new chemical entity.

Experimental Protocols

Synthesis of a Vicinal Dibromide: Bromination of (E)-Stilbene

A common method for synthesizing 1,2-dibromo compounds is the addition of bromine across an alkene. The following is a representative protocol for the bromination of (E)-stilbene to yield meso-1,2-dibromo-1,2-diphenylethane.

  • Dissolution: Dissolve (E)-stilbene in a suitable solvent, such as dichloromethane, in a round-bottom flask.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of stilbene (B7821643) at room temperature. The characteristic orange color of the bromine will disappear as it reacts with the alkene.

  • Reaction Monitoring: Continue the addition until a faint orange color persists, indicating the consumption of the stilbene.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent mixture like ethanol/water to yield the crystalline meso-1,2-dibromo-1,2-diphenylethane.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step for a successful X-ray diffraction experiment.

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable hot solvent or solvent mixture. The ideal solvent is one in which the compound is moderately soluble at room temperature and highly soluble at elevated temperatures.

  • Slow Cooling/Evaporation: The saturated solution is allowed to cool slowly to room temperature. Alternatively, slow evaporation of the solvent from a saturated solution at room temperature can also yield crystals. The vial should be loosely capped to allow for slow solvent evaporation.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully separated from the mother liquor and washed with a small amount of cold solvent.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Analysis

The following outlines the general procedure for analyzing a crystal using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions.

Alternative Analytical Methods

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are routinely used to characterize the product and provide complementary data.

TechniqueInformation ProvidedLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the connectivity of atoms (¹H, ¹³C NMR) and the relative stereochemistry (through coupling constants and NOE experiments).[1][2][3]Does not provide precise bond lengths and angles. Can be difficult to interpret for complex molecules with overlapping signals.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., O-H stretch for the alcohol, C-Br stretch).[4][5][6]Provides limited information about the overall 3D structure and stereochemistry.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition.Does not provide information about the 3D arrangement of atoms.

The following diagram illustrates the logical process of using these complementary techniques to build confidence in the structure of a target molecule, with X-ray crystallography providing the ultimate confirmation.

Caption: The interplay of different analytical techniques in determining the structure of a molecule.

References

A Comparative Guide to Assessing the Purity of Synthesized 1,2-dibromooctan-3-ol by HPLC

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 1,2-dibromooctan-3-ol. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in selecting the most appropriate method for their needs.

Synthesis and Potential Impurities

The synthesis of this compound typically proceeds via the bromination of 1-octen-3-ol. This reaction, while generally efficient, can lead to the formation of several impurities that need to be identified and quantified to ensure the purity of the final product.

Synthesis Reaction:

Starting Material: 1-Octen-3-ol Reagent: Bromine (Br₂) Product: this compound

Potential Impurities:

The primary impurities arise from side reactions such as allylic bromination and incomplete reactions.

  • Unreacted 1-octen-3-ol: The starting material may not fully react.

  • Over-brominated products: Addition of more than two bromine atoms.

  • Allylic bromination products: Bromination at the carbon adjacent to the double bond can occur, leading to isomers such as 3-bromo-1-octen-2-ol or 1-bromo-2-octen-3-ol.[1][2][3]

  • Oxidation products: The alcohol functional group may be susceptible to oxidation depending on the reaction conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound. A reversed-phase method is proposed for the separation of the target compound from its potential impurities.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.

  • Column: A Newcrom R1 column is a suitable choice for the separation of halogenated compounds.[4][5] A C18 column can also be effective.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water with an acidic modifier is recommended. For UV detection, 0.1% phosphoric acid can be used. For mass spectrometry (MS) detection, 0.1% formic acid is a more suitable modifier.[4]

  • Gradient Program:

    • Start with a higher percentage of water to retain polar impurities.

    • Gradually increase the percentage of acetonitrile to elute the less polar this compound and other non-polar impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at 210 nm is a common choice for compounds with limited chromophores.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (e.g., 90:10 water:acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific analytical goals.

3.1. Gas Chromatography (GC)

GC is an excellent technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split/splitless inlet.

  • Temperature Program:

    • Initial oven temperature: 50 °C

    • Ramp to 280 °C at a rate of 10 °C/min.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Sample Preparation: Derivatization of the hydroxyl group (e.g., silylation) may be required to prevent degradation in the hot injector.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Analysis:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The integration of signals can be used for quantitative analysis.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the complete structure of the main compound and any significant impurities.[6]

Data Presentation and Comparison

The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the purity assessment of this compound.

Parameter HPLC GC-MS NMR
Principle Separation based on polaritySeparation based on volatility and boiling pointNuclear spin transitions in a magnetic field
Sample Volatility Not requiredRequired (derivatization may be needed)Not required
Thermal Stability RequiredRequired (derivatization may be needed)Not required
Limit of Detection (LOD) Low (ng to pg range)Very low (pg to fg range)High (µg to mg range)
Limit of Quantification (LOQ) Low (ng range)Very low (pg range)High (mg range)
Quantitative Accuracy High (with reference standards)High (with reference standards)High (absolute quantification possible)
Impurity Identification Tentative (based on retention time)High (based on mass spectra)Very high (structural elucidation)
Speed Moderate (15-30 min per sample)Fast (5-20 min per sample)Slow (requires longer acquisition times)
Cost ModerateHighVery High

Visualizing the Workflow and Method Comparison

Diagram 1: Experimental Workflow for Purity Assessment

Caption: Workflow for synthesis and purity analysis.

Diagram 2: Comparison of Analytical Techniques

Caption: Comparison of HPLC, GC-MS, and NMR.

Conclusion

The choice of analytical technique for assessing the purity of this compound depends on the specific requirements of the analysis.

  • HPLC is the recommended primary technique for routine purity testing due to its robustness, good quantitative performance for non-volatile compounds, and moderate cost.

  • GC-MS is a powerful complementary technique, especially for the identification and quantification of volatile impurities. Its high sensitivity is a significant advantage.

  • NMR is invaluable for the definitive structural confirmation of the synthesized product and for the unambiguous identification of major impurities. Quantitative NMR can also be used for accurate purity determination without the need for impurity standards.

For comprehensive quality control in a research and drug development setting, a combination of these techniques is often employed to ensure the identity, purity, and quality of the synthesized this compound.

References

Comparative Biological Activity of 1,2-dibromooctan-3-ol Enantiomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: October 2025

Foreword: Extensive literature searches did not yield specific data on the biological activities of the enantiomers of 1,2-dibromooctan-3-ol. This guide has been constructed to provide researchers, scientists, and drug development professionals with a robust framework for comparing the biological activities of chiral molecules, using a hypothetical case for the enantiomers of this compound. The experimental protocols and data presented herein are illustrative and based on established methodologies for evaluating the biological activity of chiral compounds.

Introduction to Stereoisomerism and Biological Activity

Chirality is a fundamental property of many biologically active molecules, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles.[1] The spatial arrangement of atoms in a molecule can drastically alter its interaction with chiral biological targets such as enzymes and receptors.[1] One enantiomer may elicit a desired therapeutic effect, while the other may be inactive or even produce adverse effects. Therefore, the separate evaluation of the biological activity of each enantiomer of a chiral compound is a critical step in drug discovery and development. This guide outlines a comparative approach to assessing the hypothetical cytotoxic and antimicrobial activities of the (R)- and (S)-enantiomers of this compound.

Hypothetical Biological Activity Data

The following tables summarize the hypothetical quantitative data for the cytotoxic and antimicrobial activities of the (R)- and (S)-enantiomers of this compound.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of this compound Enantiomers against Human Cancer Cell Lines

Cell Line(R)-1,2-dibromooctan-3-ol(S)-1,2-dibromooctan-3-olDoxorubicin (Control)
MCF-7 (Breast)5.2 ± 0.425.8 ± 1.90.8 ± 0.1
A549 (Lung)8.1 ± 0.642.3 ± 3.51.2 ± 0.2
HeLa (Cervical)6.5 ± 0.533.1 ± 2.80.9 ± 0.1

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL) of this compound Enantiomers

Microbial Strain(R)-1,2-dibromooctan-3-ol(S)-1,2-dibromooctan-3-olCiprofloxacin (Control)
Staphylococcus aureus16641
Escherichia coli32>1280.5
Candida albicans8322

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of the enantiomers of this compound against various cancer cell lines.

  • Cell Culture: Human cancer cell lines (MCF-7, A549, HeLa) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The enantiomers of this compound are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions are prepared in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells is kept below 0.5%. Cells are treated with the compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the enantiomers of this compound against bacterial and fungal strains.

  • Microorganism Preparation: Bacterial strains (Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB), and the fungal strain (Candida albicans) is grown in RPMI-1640 medium. The cultures are incubated overnight at 37°C (for bacteria) or 30°C (for fungi). The microbial suspensions are then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: The enantiomers of this compound are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions are prepared in a 96-well microtiter plate using the appropriate broth to achieve a concentration range of 0.5 to 128 µg/mL.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate a generalized experimental workflow for comparing enantiomer bioactivity and a hypothetical signaling pathway that could be affected.

Experimental Workflow for Enantiomer Bioactivity Comparison.

Hypothetical Signaling Pathway for (R)-1,2-dibromooctan-3-ol.

Conclusion

While specific experimental data for the enantiomers of this compound are not available in the current scientific literature, this guide provides a comprehensive framework for the comparative evaluation of their biological activities. The provided protocols for cytotoxicity and antimicrobial assays are standard methods in the field and can be adapted for the specific compound. The illustrative data and diagrams highlight the potential for significant differences in the biological effects of enantiomers. Researchers investigating the properties of this compound or other chiral molecules are encouraged to employ such a comparative approach to fully characterize their pharmacological and toxicological profiles.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 1,2-dibromooctan-3-ol

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-benefit analysis of two potential synthetic routes to 1,2-dibromooctan-3-ol, a vicinal bromoalcohol with potential applications in organic synthesis and drug development. The analysis focuses on comparing the estimated costs, reaction efficiency, and potential environmental impact of each route, providing researchers with the necessary data to make informed decisions for their synthetic strategies.

Introduction to this compound

This compound is a functionalized octanol (B41247) derivative containing both a hydroxyl group and vicinal bromine atoms. This combination of functional groups makes it a potentially versatile building block in organic synthesis. The bromine atoms can serve as leaving groups in nucleophilic substitution reactions or participate in coupling reactions, while the hydroxyl group can be involved in esterification, etherification, or oxidation reactions. Its utility may lie in the synthesis of complex molecules, including potential pharmaceutical intermediates.

This guide explores two plausible synthetic pathways to obtain this compound, starting from commercially available unsaturated octenols:

A thorough evaluation of the costs associated with starting materials, reagents, and solvents, alongside considerations of reaction yields and potential waste generation, is presented to offer a comprehensive comparison.

Cost-Benefit Analysis Workflow

The following diagram illustrates the logical workflow for the cost-benefit analysis of the two synthetic routes.

Caption: Workflow for the cost-benefit analysis of two synthetic routes.

Quantitative Data Summary

The following table summarizes the estimated quantitative data for the two synthetic routes to produce one mole of this compound. Prices are based on currently available catalog prices from various suppliers and may vary.

ParameterRoute 1: From trans-2-octen-1-olRoute 2: From 1-octen-3-ol
Starting Material trans-2-octen-1-ol1-octen-3-ol
Starting Material Cost (per mole) ~$140.00~$67.80
Key Reagents Bromine (Br₂)N-Bromosuccinimide (NBS), Benzoyl Peroxide, Bromine (Br₂)
Key Reagents Cost (per mole of product) ~$6.24~
3.10(NBS)+3.10 (NBS) + ~3.10(NBS)+
0.05 (Benzoyl Peroxide) + ~
6.24(Br2)=6.24 (Br₂) = ~6.24(Br2​)=
9.39
Solvent(s) Dichloromethane (B109758)Carbon Tetrachloride, Dichloromethane
Solvent Cost (per mole of product) ~$5.00~
3.00(CCl4)+3.00 (CCl₄) + ~3.00(CCl4​)+
5.00 (DCM) = ~$8.00
Overall Yield (estimated) ~85% (estimated based on similar reactions)~60% (estimated overall for two steps)
Estimated Total Cost (per mole of product) ~$170 ~$145
Number of Synthetic Steps 12
Key Byproducts/Waste Dichloromethane, aqueous wasteCarbon tetrachloride, succinimide (B58015), dichloromethane, aqueous waste

Experimental Protocols

Route 1: Electrophilic Addition of Bromine to trans-2-octen-1-ol

This route involves the direct addition of bromine across the double bond of trans-2-octen-1-ol.

Reaction Scheme:

CH₃(CH₂)₄CH=CHCH₂OH + Br₂ → CH₃(CH₂)₄CH(Br)CH(Br)CH₂OH

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trans-2-octen-1-ol (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in DCM from the dropping funnel to the stirred solution of the alcohol. The red-brown color of bromine should disappear upon addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

  • Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Note: The yield for this specific reaction is not explicitly reported in the literature but is estimated to be around 85% based on similar electrophilic bromination reactions of alkenes.

Route 2: Allylic Bromination of 1-octen-3-ol followed by Dibromination

This two-step route begins with the radical-mediated bromination at the allylic position of 1-octen-3-ol, followed by the addition of bromine across the double bond.

Step 1: Allylic Bromination of 1-octen-3-ol

Reaction Scheme:

CH₃(CH₂)₄CH(OH)CH=CH₂ + NBS → CH₃(CH₂)₄CH(OH)CH=CHBr and/or CH₃(CH₂)₄CH(OH)CH(Br)CH=CH₂

Methodology:

  • To a solution of 1-octen-3-ol (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture with vigorous stirring. The progress of the reaction can be monitored by observing the dense succinimide byproduct floating on top of the solvent.

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude allylic bromide is a mixture of regioisomers and is often used in the next step without further purification. The estimated yield for this step is around 75-85%.

Step 2: Dibromination of the Allylic Bromide Intermediate

Reaction Scheme:

Mixture of allylic bromides from Step 1 + Br₂ → this compound

Methodology:

  • Dissolve the crude allylic bromide mixture from Step 1 in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in DCM.

  • Follow the same workup and purification procedure as described in Route 1.

Note: The yield for this second step is estimated to be around 80%. The overall estimated yield for Route 2 is approximately 60-70%.

Discussion and Comparison

Cost: Based on the estimated total costs, Route 2 appears to be the more cost-effective option per mole of the final product, primarily due to the significantly lower cost of the starting material, 1-octen-3-ol, compared to trans-2-octen-1-ol. Although Route 2 involves an additional synthetic step and more reagents, the initial cost saving from the starting material outweighs these additional expenses.

Efficiency and Simplicity: Route 1 is a more straightforward and efficient process , involving a single synthetic step. This simplicity can be a significant advantage in terms of time, labor, and resource management. In contrast, Route 2 is a two-step synthesis which may require more complex purification procedures to handle the mixture of intermediates formed during the allylic bromination.

Yield: While Route 1 is expected to have a higher overall yield in a single step, the overall yield of the two-step Route 2 may be lower. The actual yields for these specific reactions would need to be determined experimentally for a precise comparison.

Safety and Environmental Impact: Both routes utilize hazardous reagents such as bromine and chlorinated solvents. Carbon tetrachloride, used in Route 2, is a particularly toxic and environmentally harmful solvent, and its use is highly restricted in many laboratories. Dichloromethane is also a hazardous solvent. The use of NBS in Route 2 is generally considered a safer alternative to handling elemental bromine directly for allylic bromination. Both routes will generate halogenated organic waste that requires proper disposal.

Conclusion

The choice between these two synthetic routes for this compound will depend on the specific priorities of the researcher or organization.

  • For a more cost-effective synthesis, Route 2 is the preferred option , provided that the lower overall yield and the handling of a two-step process are acceptable.

  • For a simpler, more time-efficient synthesis with a potentially higher overall yield, Route 1 is the more attractive choice , despite the higher cost of the starting material.

It is crucial to consider the safety and environmental implications of both routes and to select the pathway that best aligns with the available resources, expertise, and regulatory constraints of the laboratory. Experimental validation of the yields for both routes is highly recommended to perform a more accurate and definitive cost-benefit analysis.

The Versatility of Vicinal Bromoalcohols: A Comparative Guide to Their Synthetic Applications

Author: BenchChem Technical Support Team. Date: October 2025

Vicinal bromoalcohols, organic compounds bearing a hydroxyl group and a bromine atom on adjacent carbon atoms, are versatile synthetic intermediates in modern organic chemistry. Their inherent reactivity, stemming from the presence of two neighboring functional groups, allows for a diverse array of transformations, making them valuable building blocks in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). This guide provides a comparative overview of the key synthetic applications of vicinal bromoalcohols, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in harnessing their full synthetic potential.

Transformation of Vicinal Bromoalcohols: A Comparative Analysis

The synthetic utility of vicinal bromoalcohols is primarily centered around intramolecular and intermolecular reactions that leverage the unique arrangement of the bromo and hydroxyl functionalities. The principal transformations include the formation of epoxides, vicinal diols, cyclic carbonates, and vicinal azidoalcohols, as well as their participation in intramolecular cyclizations and rearrangement reactions.

Epoxide Formation: An Intramolecular Affair

The conversion of vicinal bromoalcohols to epoxides is a cornerstone transformation, typically proceeding through an intramolecular SN2 reaction.[1] This reaction is generally promoted by a base, which deprotonates the alcohol to form an alkoxide. The resulting nucleophilic oxygen then attacks the adjacent carbon bearing the bromine atom, displacing the bromide ion and forming the three-membered epoxide ring.[1]

Experimental Protocol: Synthesis of Epoxides from Vicinal Bromoalcohols

A typical procedure involves dissolving the vicinal bromoalcohol in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or methanol. A base, commonly sodium hydride (NaH) or a strong hydroxide (B78521) base, is then added portion-wise at a controlled temperature, often 0 °C, to facilitate the deprotonation and subsequent intramolecular cyclization. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the epoxide product is isolated and purified using standard techniques like extraction and column chromatography. The stereochemistry of the starting bromoalcohol is crucial, as the SN2 mechanism requires an anti-periplanar arrangement between the attacking alkoxide and the leaving bromide group for efficient cyclization.[1]

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-Bromo-2-phenylethan-2-olNaHTHF0 to rt295Fictional Example
(1R,2R)-1-Bromo-1,2-diphenyl-ethan-2-olKOHMethanolrt492Fictional Example
3-Bromo-2-butanolt-BuOKt-BuOHrt388Fictional Example

Table 1: Comparison of Reaction Conditions for Epoxide Synthesis from Vicinal Bromoalcohols. (Note: This table is a representative example based on general procedures. Specific yields and conditions will vary depending on the substrate and literature source.)

Mechanism of Epoxide Formation

Caption: Intramolecular Sₙ2 mechanism for epoxide formation.

Synthesis of Vicinal Diols

Vicinal diols, or glycols, are another important class of compounds readily accessible from vicinal bromoalcohols. This transformation can be achieved through various methods, most commonly involving the hydrolysis of an intermediate epoxide formed in situ or by direct displacement of the bromide with a hydroxyl equivalent, often with the assistance of a neighboring group participation from the alcohol.

Experimental Protocol: Conversion of Vicinal Bromoalcohols to Vicinal Diols

A common method involves treating the vicinal bromoalcohol with a base in an aqueous medium. For instance, reacting the bromoalcohol with an aqueous solution of sodium bicarbonate or sodium hydroxide can lead to the formation of the corresponding diol. The reaction often proceeds via an epoxide intermediate which is then opened by the hydroxide ion. Alternatively, reagents like silver carbonate can be used to promote the formation of a cyclic intermediate that is subsequently hydrolyzed.[2]

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
2-Bromo-1-phenylethanolNaHCO₃, H₂ODioxane/H₂O10085Fictional Example
1-Bromo-2-cyclohexanolAg₂CO₃, H₂OAcetone/H₂O6090Fictional Example

Table 2: Representative Conditions for the Synthesis of Vicinal Diols from Bromoalcohols. (Note: This table is a representative example. Specific yields and conditions will vary.)

Pathway to Vicinal Diols

References

Computational Insights into the Formation of 1,2-Dibromooctan-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: October 2025

For Researchers, Scientists, and Drug Development Professionals

I. Theoretical Reaction Pathway Analysis

The formation of 1,2-dibromooctan-3-ol from an appropriate alkene precursor, such as oct-1-en-3-ol, is a classic example of halohydrin formation. Computational studies on the bromination of various alkenes have elucidated a stepwise mechanism that is widely accepted to apply to this class of reactions.[1][2]

The reaction is initiated by the electrophilic attack of bromine on the alkene's pi bond, leading to the formation of a cyclic bromonium ion intermediate.[2] This three-membered ring is a key feature of the reaction and is supported by computational models.[1] The presence of a nucleophilic solvent, such as water, is crucial for the formation of the bromohydrin. Water attacks the bromonium ion in an anti-fashion, meaning it approaches from the opposite face of the ring.[2] This backside attack is responsible for the characteristic anti-stereochemistry of the resulting halohydrin.[2]

In the case of an unsymmetrical alkene like oct-1-en-3-ol, the regioselectivity of the nucleophilic attack is a critical consideration. Computational and experimental evidence suggests that the nucleophile (water) will preferentially attack the more substituted carbon of the bromonium ion.[3][4] This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state as the C-Br bond begins to break.[4]

An alternative pathway in the absence of a nucleophilic solvent is the straightforward dibromination of the alkene, which would yield 1,2,3-tribromooctane from oct-1-en-3-ol. This reaction also proceeds through a bromonium ion intermediate, but the bromide ion acts as the nucleophile.[2]

II. Comparative Data on Reaction Pathways

The following table summarizes the key differences between the bromohydrin formation and the dibromination of an alkene like oct-1-en-3-ol, based on established principles from related systems.

FeatureBromohydrin FormationDibromination
Primary Reagents Alkene, Bromine (or NBS), WaterAlkene, Bromine
Key Intermediate Cyclic Bromonium IonCyclic Bromonium Ion
Nucleophile WaterBromide Ion
Major Product Vicinal Bromohydrin (e.g., this compound)Vicinal Dibromide
Stereochemistry Anti-additionAnti-addition
Regioselectivity Nucleophile attacks the more substituted carbonSymmetric for simple alkenes

III. Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, a general procedure for the synthesis of bromohydrins from alkenes can be adapted.[5]

Synthesis of a Vicinal Bromohydrin using N-Bromosuccinimide (NBS):

  • Dissolution: Dissolve the starting alkene (e.g., oct-1-en-3-ol) in a mixture of an organic solvent (such as DMSO or acetone) and water.[5]

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) to the stirred solution. NBS serves as a source of electrophilic bromine.[5]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to destroy any remaining bromine.

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.

IV. Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and a general experimental workflow.

Figure 1. Reaction pathway for bromohydrin formation.

Figure 2. General experimental workflow for bromohydrin synthesis.

V. Alternative Synthetic Approaches

Besides the direct bromination of alkenes in a nucleophilic solvent, other methods for synthesizing vicinal bromohydrins exist. One common alternative is the ring-opening of epoxides with a bromide source, such as hydrogen bromide or a metal bromide.[6] This approach can offer high regioselectivity and stereoselectivity, depending on the reaction conditions and the structure of the epoxide. Biocatalytic methods are also emerging as a powerful tool for the enantioselective synthesis of halohydrins.[7]

VI. Conclusion

The formation of this compound is predicted to follow the well-established mechanism for bromohydrin formation from alkenes. This process involves the formation of a cyclic bromonium ion intermediate followed by a stereospecific anti-attack of a water molecule. The regioselectivity of this attack is governed by the electronic properties of the intermediate, favoring the formation of the product where the hydroxyl group is attached to the more substituted carbon. While direct computational data for this specific molecule is lacking, the extensive body of theoretical and experimental work on analogous systems provides a strong predictive framework for understanding and optimizing its synthesis. Researchers in drug development and organic synthesis can leverage this understanding to design efficient and selective routes to this and other complex vicinal bromohydrins.

References

Safety Operating Guide

Prudent Disposal of 1,2-Dibromooctan-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: October 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides general guidance on the disposal of 1,2-Dibromooctan-3-ol, a halogenated organic compound. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. Therefore, these procedures are based on best practices for handling and disposal of similar hazardous chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, regional, and national regulations.

Immediate Safety and Handling Precautions

When handling this compound, appropriate personal protective equipment (PPE) is essential. All operations should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection A flame-retardant lab coat.
Respiratory Use in a well-ventilated area or chemical fume hood is typically sufficient. If vapors or aerosols are generated, a respirator may be required. Consult your EHS department.

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent its entry into drains or waterways.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.

  • Collection: Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Protocol for this compound

As a brominated organic compound, this compound must be disposed of as hazardous waste. Halogenated organic compounds require specific disposal routes, typically incineration at a licensed facility, and should never be mixed with non-halogenated waste streams.[1][2][3][4]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Designate a specific waste container for "Halogenated Organic Waste."[1][3] This container should be clearly labeled and made of a compatible material (e.g., high-density polyethylene).

  • Waste Collection: Carefully transfer the this compound waste into the designated container. Avoid overfilling the container; it should be filled to no more than 80% of its capacity.

  • Container Management: Keep the waste container securely sealed when not in use to prevent the release of vapors.[2] Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Labeling: Ensure the hazardous waste label is accurately completed with the chemical name ("this compound"), concentration (if in solution), and the date of accumulation.

  • Disposal Request: When the container is full or has been in accumulation for the maximum allowable time per your institution's policy, contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.